[1][2] Executive Summary UNC2025 is a potent, orally bioavailable small molecule inhibitor designed to target two distinct receptor tyrosine kinases (RTKs): MerTK (Mer Tyrosine Kinase) and Flt3 (FMS-like tyrosine kinase...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
UNC2025 is a potent, orally bioavailable small molecule inhibitor designed to target two distinct receptor tyrosine kinases (RTKs): MerTK (Mer Tyrosine Kinase) and Flt3 (FMS-like tyrosine kinase 3).[1][2]
In the context of Acute Myeloid Leukemia (AML), this dual-targeting mechanism is critical. Flt3 mutations (specifically Flt3-ITD) act as the primary oncogenic driver, while MerTK upregulation frequently provides a compensatory survival signal that mediates resistance to standard Flt3 inhibitors. By blocking both, UNC2025 abrogates the primary proliferative drive and the resistance mechanism simultaneously.
This guide provides the validated IC50 values, explains the selectivity profile against the broader TAM family (Tyro3, Axl, Mer), and details the protocols required to validate these metrics in a laboratory setting.
Pharmacological Profile: IC50 & Selectivity Data
The potency of UNC2025 is characterized by sub-nanomolar activity against its primary targets in cell-free assays, with a distinct selectivity window against off-target TAM family members (Axl, Tyro3).
Enzymatic vs. Cellular Potency[3]
Table 1: Primary Target Inhibition Profile
Target Kinase
Assay Type
IC50 Value
95% CI / Notes
MerTK
Cell-free (Enzymatic)
0.74 nM
Tight binding; ATP-competitive
Flt3
Cell-free (Enzymatic)
0.80 nM
Equipotent to MerTK
p-MerTK
Cellular (697 B-ALL)
2.7 nM
Phospho-protein inhibition
p-Flt3
Cellular (Molm-14)
14.0 nM
Phospho-protein inhibition
Selectivity Against TAM Family & Off-Targets
A common pitfall in using TAM inhibitors is assuming broad equipotency. UNC2025 is highly selective for MerTK over Axl and Tyro3, a feature that distinguishes it from pan-TAM inhibitors like BMS-777607.
Table 2: Selectivity Profile (Off-Target)
Kinase
Enzymatic IC50
Fold Selectivity (vs. Mer)
Clinical Relevance
Axl
14 nM
~19x
Reduced risk of Axl-mediated toxicity
Tyro3
17 nM
~23x
Sparing of Tyro3-dependent physiology
c-Met
>300 nM
>400x
Minimal interaction (common off-target for other TKIs)
Technical Insight: While the enzymatic IC50 difference between Mer and Axl appears moderate (~20-fold), the cellular selectivity is often wider (40- to 100-fold).[1] This is likely due to differences in ATP Km values and the compound's residence time on the MerTK active site. When designing experiments, rely on cellular IC50s for dose selection to avoid unintentional Axl blockade.
Mechanism of Action: The Dual-Targeting Logic
UNC2025 functions as a Type I, ATP-competitive inhibitor binding to the active conformation of the kinase domain. Its efficacy in AML stems from a "pincer" attack on leukemic signaling.
Primary Drive Blockade: Inhibits constitutively active Flt3-ITD , shutting down STAT5 signaling and reducing proliferation.
Resistance Escape Blockade: Inhibits MerTK , which is often upregulated in response to Flt3 inhibition. MerTK signaling via AKT/ERK provides survival signals that prevent apoptosis even when Flt3 is blocked.
Pathway Visualization
The following diagram illustrates the convergence of Flt3 and MerTK signaling and the intervention point of UNC2025.
Experimental Validation Protocols
To replicate these IC50 values or validate UNC2025 in a new cell line, follow these standardized protocols. These workflows prioritize reproducibility and solvent control.
Data Analysis Rule:
Calculate IC50 using a 4-parameter logistic regression model:
X: Log of concentration.
Y: Normalized response (0% to 100% viability).
Strategic Application
When designing studies, choose UNC2025 based on the following criteria:
Use UNC2025 when:
You are studying Flt3-ITD+ AML and suspect resistance mechanisms involving the TAM family.
You need a dual-inhibitor control to compare against selective Flt3 inhibitors (e.g., Quizartinib) or selective MerTK inhibitors (e.g., UNC2250).
You require an in vivo tool compound (UNC2025 has excellent PK: 100% oral bioavailability in mice).[2]
Avoid UNC2025 when:
You specifically need to isolate Axl biology (use R428/Bemcentinib instead).
You are studying c-Met dependent tumors (UNC2025 has poor c-Met activity, unlike Crizotinib).
References
Zhang, W., et al. (2014).[2][3] "UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor."[5][1][2][3][4][6][7][8] Nature Chemical Biology / Journal of Medicinal Chemistry.
DeRyckere, D., et al. (2017).[3] "UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models." Clinical Cancer Research.
Cummings, C. T., et al. (2014). "Optimization of the Pyrrolo[2,3-d]pyrimidine Scaffold for the Inhibition of Mer Kinase." ACS Medicinal Chemistry Letters.
Biological Activity of UNC2025 in Acute Myeloid Leukemia: A Technical Guide
Executive Summary UNC2025 is a highly potent, orally bioavailable, small-molecule inhibitor designed to target MerTK (Mer Tyrosine Kinase) and FLT3 (FMS-like Tyrosine Kinase 3).[1][2][3][4] In the context of Acute Myeloi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
UNC2025 is a highly potent, orally bioavailable, small-molecule inhibitor designed to target MerTK (Mer Tyrosine Kinase) and FLT3 (FMS-like Tyrosine Kinase 3).[1][2][3][4] In the context of Acute Myeloid Leukemia (AML), UNC2025 represents a precision tool that disrupts survival signaling (via MerTK) and proliferative drivers (via FLT3-ITD).[1][2] This guide provides a technical deep-dive into its chemical biology, mechanism of action, and validated experimental protocols for assessing its biological activity.[1][2]
Part 1: Chemical Biology & Selectivity Profile[1][2]
Structural Rationale
UNC2025 is built upon a pyrrolo[2,3-d]pyrimidine scaffold.[1][2] It was developed to overcome the poor pharmacokinetic (PK) properties of its predecessor, UNC1062.[1][2][5] The critical modification involves the solubilizing side chains that grant it near 100% oral bioavailability in rodent models, a rarity for kinase inhibitors in this class.[1][2]
Kinase Selectivity Data
Unlike pan-TAM inhibitors (Tyro3, Axl, MerTK) that often suffer from off-target toxicity, UNC2025 exhibits a specific selectivity profile that favors MerTK and FLT3 while sparing Axl.[1][2] This is crucial for AML research, as Axl inhibition is not always required for anti-leukemic activity in specific subsets, and broad inhibition can lead to confounding toxicity.[1][2]
Technical Insight: The ~160-fold selectivity window between MerTK and Axl allows researchers to attribute observed biological phenotypes specifically to MerTK/FLT3 inhibition rather than broad TAM blockade.[1][2]
Part 2: Mechanism of Action (MOA)[1][2][4]
Dual Pathway Inhibition
UNC2025 functions as an ATP-competitive inhibitor.[1][2][4][7] In AML blasts, its activity is dual-pronged:
MerTK Blockade: Prevents the phosphorylation of MerTK, thereby inhibiting downstream survival pathways, specifically STAT6 , AKT , and ERK1/2 .[1][2] This promotes apoptosis.[1][2][3][8][9][10]
FLT3 Blockade: Inhibits FLT3 auto-phosphorylation, particularly effective in FLT3-ITD (Internal Tandem Duplication) mutants, halting uncontrolled proliferation.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the convergent inhibition of survival and proliferation pathways by UNC2025.
Challenge: MerTK phosphorylation is transient and labile.[1][2] Standard lysis often results in false negatives (no p-MerTK detected).[1][2]
Solution: The use of pervanadate is mandatory to stabilize the phosphoprotein species prior to lysis.[1][2]
Protocol:
Cell Culture: Seed AML cells (e.g., Molm-14 or 697) at
cells/mL.
Treatment: Treat with UNC2025 (0 – 300 nM) for 1 hour.
Stabilization (CRITICAL STEP): Treat cells with pervanadate (freshly prepared) for 3 minutes prior to harvest.
Lysis: Lyse immediately on ice using RIPA buffer + protease/phosphatase inhibitors.
Immunoprecipitation (Optional but Recommended): Due to low basal levels, IP MerTK first, then blot for Phospho-Tyrosine (4G10) or specific p-MerTK antibodies.[1][2]
Readout: Assess reduction in p-MerTK, p-STAT6 (Tyr641), p-AKT (Ser473), and p-ERK1/2.[1][2]
In Vivo Xenograft Workflow
UNC2025 is orally bioavailable, simplifying in vivo administration.[1][2] The following workflow outlines a survival study in NSG mice.
Dosing Parameters:
Vehicle: Saline (UNC2025 is highly soluble) or 30% PEG300 / 1% Tween80 / 69%
Caption: In vivo workflow for assessing UNC2025 efficacy in AML xenograft models.
Part 4: Clinical Implications & Combination Strategies[1][2]
Overcoming Resistance
Single-agent efficacy in AML is rarely curative due to compensatory signaling.[1][2] UNC2025 has shown particular utility in:
Chemosensitization: MerTK upregulation is a mechanism of resistance to cytotoxic agents.[1][2] Pre-treatment or co-treatment with UNC2025 increases the sensitivity of AML blasts to Cytarabine and Methotrexate .[1][2]
FLT3-Inhibitor Resistance: In FLT3-ITD+ AML, UNC2025 can address clones that might be less sensitive to type II inhibitors, although its primary value add is the dual MerTK blockade which prevents bypass signaling.[1][2]
Data Summary: Efficacy Benchmarks
Apoptosis: Dose-dependent increase in Annexin V+ cells starting at ~50 nM.[1][2]
Colony Formation: >50% reduction in colony formation in methylcellulose assays at 200 nM.
In Vivo Survival: Typically doubles median survival time in aggressive orthotopic models (e.g., from ~30 days to ~60+ days).[1][2]
References
Zhang, W., et al. (2014). "UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor."[1][2] Journal of Medicinal Chemistry. [1][2]
Lee-Sherick, A. B., et al. (2017). "UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models."[1][2][10] Clinical Cancer Research.
DeRyckere, D., et al. (2017). "UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models."[1][2][10] NCBI PubMed Central.[1][2]
UNC2025 hydrochloride CAS number 2070015-17-5 data sheet
The following is an in-depth technical monograph on UNC2025 hydrochloride, structured as a high-level reference guide for drug discovery scientists. High-Potency MerTK/FLT3 Dual Inhibitor for Immuno-Oncology and Leukemia...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical monograph on UNC2025 hydrochloride, structured as a high-level reference guide for drug discovery scientists.
High-Potency MerTK/FLT3 Dual Inhibitor for Immuno-Oncology and Leukemia Research
Executive Summary
UNC2025 hydrochloride (CAS 2070015-17-5) is a highly potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting Mer Tyrosine Kinase (MerTK) and FMS-like Tyrosine Kinase 3 (FLT3) .[1][2] Developed to overcome the pharmacokinetic (PK) limitations of its predecessor, UNC1062, UNC2025 serves as a critical chemical probe for dissecting the role of the TAM (Tyro3, Axl, Mer) kinase family in immune evasion and leukemogenesis.
Unlike non-selective kinase inhibitors, UNC2025 exhibits a distinct selectivity profile, sparing Axl (>45-fold selectivity) while potently inhibiting MerTK (IC50 ~0.74 nM).[2][3][4] This specificity is vital for researchers aiming to decouple MerTK-driven efferocytosis and survival signaling from Axl-mediated pathways.
Chemical & Physical Specifications
This section consolidates the physicochemical properties required for analytical verification and formulation.
Property
Specification
Compound Name
UNC2025 Hydrochloride
CAS Number
2070015-17-5 (HCl salt)
Molecular Formula
C₂₈H₄₁ClN₆O
Molecular Weight
513.12 g/mol
Physical Appearance
White to off-white solid powder
Solubility (In Vitro)
DMSO: ≥ 9 mg/mLWater: ≥ 12 mg/mL (HCl salt specific)
Salt Form
Hydrochloride (improves aqueous solubility over free base)
Storage
-20°C (Solid, 2 years); -80°C (In solution, 6 months)
Handling Insight: While the free base of UNC2025 has limited aqueous solubility, the hydrochloride salt is designed for high solubility in saline, facilitating direct dissolution for in vivo oral gavage without complex lipid vehicles.
Mechanism of Action & Selectivity Profile
Target Inhibition
UNC2025 functions as a Type I inhibitor, binding to the active conformation of the kinase domain. Its dual activity against MerTK and FLT3 makes it uniquely suited for Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) models where both kinases often drive oncogenic survival.
MerTK (IC50: 0.74 nM): Inhibition blocks the anti-inflammatory "efferocytosis" pathway in macrophages and survival signaling in leukemic blasts.
FLT3 (IC50: 0.80 nM): Potent against both Wild Type and FLT3-ITD mutants, a common driver in AML.
Kinase Selectivity
The compound's utility lies in its ability to distinguish between TAM family members, a common challenge in kinase drug discovery.
Kinase Target
IC50 (Cell-Free)
Selectivity Ratio (vs. MerTK)
MerTK
0.74 nM
1x (Primary Target)
FLT3
0.80 nM
~1x
Axl
122 nM
>160x
Tyro3
64 nM
~86x
Signaling Pathway Visualization
The diagram below illustrates the downstream consequences of MerTK inhibition by UNC2025, specifically the abrogation of survival signals (AKT/ERK) and the chemosensitization effect.
Caption: UNC2025 blocks MerTK autophosphorylation, preventing downstream activation of AKT and ERK, thereby inducing apoptosis.[4][5]
Biological Characterization (In Vitro)
Validated Cell Models
To validate UNC2025 activity, the following cell lines are recommended based on high endogenous MerTK expression:
697 (B-ALL): Highly sensitive; ideal for testing chemosensitization to Methotrexate.
Kasumi-1 (AML): Useful for evaluating MerTK inhibition in a myeloid context.[4][6]
Molm-14 (AML): FLT3-ITD positive; controls for dual inhibition activity.[3][6][7]
Protocol: Phospho-MerTK Inhibition Assay
Objective: Quantify the reduction of MerTK phosphorylation (p-MerTK) upon treatment.[7]
Seeding: Plate 697 cells at
cells/mL in RPMI-1640 + 10% FBS.
Treatment: Treat with UNC2025 (0 – 300 nM) for 1 hour .
Note: Short exposure is sufficient due to rapid cellular uptake.
Stimulation (Optional but Recommended): If basal p-MerTK is low, stimulate with Gas6 (100 nM) for 15 mins prior to lysis.
Stabilization: Add Pervanadate (phosphatase inhibitor) for 3 minutes before harvest to "freeze" phosphorylation states.
Lysis: Use M-PER buffer supplemented with protease/phosphatase inhibitors.
Detection: Immunoprecipitate MerTK and immunoblot for p-Tyrosine (4G10) or use a phospho-specific MerTK antibody.
Expected Result: Dose-dependent disappearance of the ~180 kDa p-MerTK band, with >90% inhibition typically observed at 50–100 nM.
Preclinical Pharmacology (In Vivo)
UNC2025 is optimized for in vivo use, distinguishing it from many early-stage probes.
Effect: Significant survival extension in xenograft models; often combined with Methotrexate or Cytarabine.
Experimental Workflow: In Vivo Pharmacodynamics
The following workflow describes the validation of target engagement in bone marrow.
Caption: Workflow for confirming in vivo target engagement (Pharmacodynamics) in leukemic bone marrow.
References
Zhang, W., et al. (2014). "UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor." Journal of Medicinal Chemistry, 57(16), 7031–7041. Link
DeRyckere, D., et al. (2017). "UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models." Clinical Cancer Research, 23(16), 4755–4766. Link
Chemical Probes Portal. "UNC2025 Data Sheet." Link
difference between UNC2025 free base and hydrochloride salt
[1] Executive Summary UNC2025 is a highly potent, ATP-competitive, small-molecule inhibitor targeting MerTK (Mer Tyrosine Kinase) and Flt3 (FMS-like tyrosine kinase 3).[1][2][3] It is a critical tool in oncology research...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
UNC2025 is a highly potent, ATP-competitive, small-molecule inhibitor targeting MerTK (Mer Tyrosine Kinase) and Flt3 (FMS-like tyrosine kinase 3).[1][2][3] It is a critical tool in oncology research, particularly for acute lymphoblastic leukemia (ALL) and non-small cell lung cancer (NSCLC).
For the researcher, the choice between the Free Base and the Hydrochloride (HCl) Salt is not merely administrative—it dictates the experimental success of solubility, bioavailability, and stoichiometric precision. This guide delineates the physicochemical differences and provides validated workflows for utilizing each form effectively.
Part 1: Physicochemical Characterization
The primary distinction lies in the ionization state of the piperazine/pyrrolopyrimidine nitrogens, which fundamentally alters the compound's lattice energy and solvation profile.
Critical Stoichiometry Warning: When switching from Free Base to Salt, you must adjust the mass weighed to maintain the same molar concentration.
Correction Factor:
(Mass of Salt = Mass of Free Base 1.15)
Part 2: Biological Application — In Vitro (Free Base)
For cellular assays (IC₅₀ determination, Western blotting), the Free Base is the industry standard. It is highly lipophilic and dissolves readily in Dimethyl Sulfoxide (DMSO), ensuring that the compound crosses cell membranes via passive diffusion without the potential pH artifacts introduced by high concentrations of acidic salts.
Validated In Vitro Protocol
Objective: Prepare a 10 mM Stock Solution for Cell Culture.
Weighing: Weigh 4.77 mg of UNC2025 Free Base.
Solvation: Add 1.0 mL of anhydrous DMSO (biotech grade, >99.9%).
Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.
Sterilization: Do not filter DMSO stocks through standard 0.22 µm aqueous filters (cellulose acetate) as they may dissolve. Use PTFE or Nylon filters if necessary, though sterile preparation is usually sufficient.
Storage: Aliquot into amber vials (light sensitive). Store at -80°C (stable for 6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles.
Cell Dosing Strategy:
Dilute the DMSO stock into culture media immediately prior to use.
Keep final DMSO concentration <0.1% to avoid vehicle toxicity.
Note: UNC2025 is potent (IC₅₀ ~0.74 nM).[4][1][3][5][6] Serial dilutions should be performed in DMSO first, then transferred to media to prevent precipitation at intermediate concentrations.
Part 3: Biological Application — In Vivo (HCl Salt)[8]
The Hydrochloride Salt (typically 2HCl) is engineered for in vivo pharmacokinetics (PK). The protonation of the basic nitrogen atoms disrupts the crystal lattice, lowering the energy required for solvation in aqueous gastric fluids. This results in higher Cmax and AUC (Area Under the Curve) compared to the free base.
Formulation Challenges
While the salt form improves solubility, UNC2025 remains a lipophilic drug. Simple saline is often insufficient for high-dose efficacy studies (>50 mg/kg). Co-solvents or complexing agents are required.
Why? Rapid addition of cold saline can shock the compound out of solution, causing precipitation.
Quality Control: The final solution should be a clear to slightly opalescent microemulsion. If a precipitate forms, sonicate.[1] If it remains cloudy, do not administer IV; Oral (PO) may tolerate fine suspensions (check ethical guidelines).
Part 4: Mechanism of Action & Signaling
UNC2025 acts as a Type I, ATP-competitive inhibitor. It binds to the active conformation of the kinase domain of MerTK and Flt3.
Pathway Visualization
The following diagram illustrates the downstream effects of UNC2025 inhibition on leukemic cell survival.
Figure 1: Mechanism of Action.[2] UNC2025 blocks the ATP-binding pocket of MerTK, preventing the phosphorylation of downstream effectors STAT6, AKT, and ERK, leading to apoptosis in MerTK-dependent cancer cells.
Part 5: Experimental Decision Matrix
Use the following logic flow to determine the appropriate form and solvent system for your specific assay.
Figure 2: Workflow Decision Matrix. Select the Free Base for DMSO-tolerant cellular assays and the HCl Salt for aqueous/complex formulations required for animal dosing.
References
Zhang, W., et al. (2014). "UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor."[7][8] Journal of Medicinal Chemistry, 57(16), 7031–7041.
[Link]
DeRyckere, D., et al. (2017). "UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models." Clinical Cancer Research, 23(6), 1481-1492.
[Link]
Technical Guide: UNC2025-Mediated Inhibition of Flt3-ITD Positive Acute Myeloid Leukemia
This document provides an in-depth technical examination of UNC2025, a potent dual MERTK/FLT3 inhibitor, and its mechanism of action against Fms-like tyrosine kinase 3-internal tandem duplication (Flt3-ITD) positive leuk...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides an in-depth technical examination of UNC2025, a potent dual MERTK/FLT3 inhibitor, and its mechanism of action against Fms-like tyrosine kinase 3-internal tandem duplication (Flt3-ITD) positive leukemia cells. This guide is intended for researchers, drug development professionals, and scientists engaged in oncology and hematology research.
Executive Summary: The Challenge of Flt3-ITD in AML
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML cases, approximately 30% of adult and 15% of pediatric AMLs, harbor activating mutations in the Fms-like tyrosine kinase 3 (FLT3) gene.[2][3] The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain, which lead to ligand-independent dimerization and constitutive activation of the receptor.[4][5] This aberrant signaling drives uncontrolled cell proliferation and survival, conferring a poor prognosis with high relapse rates.[1][5]
While several FLT3 inhibitors have been developed, clinical responses have often been transient due to insufficient potency or the development of resistance.[2][3] UNC2025 emerges as a compelling therapeutic candidate due to its potent, dual-inhibitory activity against both FLT3 and MERTK, another receptor tyrosine kinase ectopically expressed in a majority of AML cases that contributes to cell survival and chemoresistance.[6][7][8] This guide elucidates the mechanism of UNC2025, presents its preclinical efficacy, and provides detailed protocols for its evaluation in a laboratory setting.
The Flt3-ITD Signaling Axis: A Constitutively Active Driver of Leukemia
In its wild-type form, the FLT3 receptor requires ligand binding for dimerization and subsequent activation of downstream signaling. The Flt3-ITD mutation bypasses this regulatory step, creating a constitutively active kinase that perpetually drives oncogenic pathways.
The primary signaling cascades activated by Flt3-ITD include:
STAT5 Pathway: Flt3-ITD robustly activates Signal Transducer and Activator of Transcription 5 (STAT5), which is critical for promoting cell proliferation and survival.[4][5]
RAS/MAPK Pathway: The mutation also activates the Ras/Raf/MEK/ERK cascade, a canonical pathway that drives cell cycle progression.[4]
PI3K/AKT Pathway: Constitutive signaling through PI3K/AKT promotes cell survival by inhibiting apoptosis.[1][5]
UNC2025 is a potent, ATP-competitive inhibitor that directly targets the kinase domain of FLT3.[9][10] By blocking the phosphorylation of the FLT3 receptor, UNC2025 effectively shuts down these downstream pro-survival and proliferative signals, leading to cell cycle arrest and apoptosis in Flt3-ITD positive cells.
Caption: Flt3-ITD signaling pathways and the inhibitory action of UNC2025.
Quantitative Profile of UNC2025
UNC2025 demonstrates high potency against both FLT3 and MERTK with excellent selectivity over other kinases. This dual-targeting profile is advantageous, as MERTK is also a known pro-survival factor in leukemia.[2][3]
Table 1: In Vitro Kinase Inhibitory Profile of UNC2025
The data clearly indicate that UNC2025 inhibits the phosphorylation of Flt3 in Flt3-ITD positive AML cells at nanomolar concentrations, a finding predictive of its biological efficacy.[2][3]
Experimental Validation: A Self-Validating Protocol System
To rigorously assess the activity of UNC2025, a series of interconnected assays should be performed. The causality is critical: inhibition of Flt3 phosphorylation (Western Blot) should directly correlate with a decrease in cell viability (Viability Assay) and a reduction in clonogenic potential (Colony Formation Assay).
Caption: A validated workflow for evaluating UNC2025 in Flt3-ITD+ cells.
Protocol: Cell Viability (MTT) Assay
This protocol determines the concentration of UNC2025 required to inhibit cell metabolic activity, a proxy for viability.
Materials:
Flt3-ITD positive cells (e.g., Molm-14)
RPMI-1640 medium with 10% FBS
UNC2025 stock solution (in DMSO)
96-well flat-bottom plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01M HCl)
Procedure:
Cell Seeding: Seed Molm-14 cells at a density of 0.5-1.0 x 10^5 cells/mL in a 96-well plate (100 µL/well).[11] Incubate for 2-4 hours at 37°C, 5% CO2.
Drug Addition: Prepare serial dilutions of UNC2025 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only (DMSO) controls. The final DMSO concentration should be <0.1%.
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[9][12]
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[12] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[13]
Readout: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Immunoprecipitation and Western Blot for p-Flt3
This protocol directly measures the inhibition of the primary target, Flt3, at the molecular level.
Materials:
Treated cell pellets from a scaled-up culture
Ice-cold cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
Cell Treatment & Lysis: Culture Molm-14 cells and treat with varying concentrations of UNC2025 (e.g., 0-100 nM) for 1 hour.[2][9] To stabilize phosphorylation, add pervanadate for the final 3-5 minutes of incubation.[2][3] Harvest cells, wash with cold PBS, and lyse on ice.[15][16]
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
Immunoprecipitation (for p-Flt3):
Incubate 200-500 µg of protein lysate with an anti-Flt3 antibody overnight at 4°C with rotation.[2][15]
Add Protein A/G beads and incubate for another 1-2 hours.
Wash the beads 3-5 times with lysis buffer to remove non-specific binding.[15]
Elute the protein by boiling in SDS sample buffer.
Western Blotting:
Separate the immunoprecipitated proteins (for Flt3) or 20-40 µg of total cell lysate (for downstream targets like STAT5, ERK) on an SDS-PAGE gel and transfer to a PVDF membrane.[14]
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[17]
Incubate the membrane with primary antibodies overnight at 4°C.[18]
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
Visualize bands using an ECL substrate and an imaging system.
Analysis: Quantify band intensity using densitometry. Normalize phosphorylated protein levels to their respective total protein levels to confirm that the decrease in signal is due to inhibition of phosphorylation, not protein degradation.[2][3]
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in xenograft models are crucial for validating in vitro findings. UNC2025 is noted for its excellent pharmacokinetic properties, including high oral bioavailability (100% in mice).[7][9] In orthotopic murine models of both AML and ALL, oral administration of UNC2025 resulted in a dose-dependent reduction in tumor burden and a significant increase in median survival.[7][19] These studies confirm that UNC2025 can achieve and sustain therapeutically effective concentrations in vivo, leading to target inhibition in bone marrow leukemia cells and robust anti-leukemic activity.[7][20]
Conclusion and Future Perspectives
UNC2025 represents a highly promising therapeutic agent for Flt3-ITD positive leukemia. Its sub-nanomolar potency against FLT3 and its ability to potently inhibit Flt3 phosphorylation in cellular models at low nanomolar concentrations underscore its direct mechanism of action.[2][9] The dual inhibition of MERTK provides a secondary, complementary mechanism that may enhance efficacy and overcome certain forms of resistance.[2][3]
Future research should focus on elucidating potential resistance mechanisms to UNC2025, which may involve the activation of alternative survival pathways.[21] Combination therapies, potentially pairing UNC2025 with other targeted agents or standard chemotherapy, could offer a strategy to achieve deeper and more durable responses in this high-risk patient population. The robust preclinical data and well-defined mechanism of action provide a strong rationale for the continued clinical development of UNC2025 for the treatment of acute leukemia.
References
Molecular Pathways: MERTK Signaling in Cancer - PMC. [Link]
Signaling in AML FLT3-ITD. Like most receptor tyrosine kinases, FLT3 is... - ResearchGate. [Link]
UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC. [Link]
Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction | eLife. [Link]
UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC. [Link]
Pathway may play key role in FLT3-ITD AML | MDedge. [Link]
MERTK inhibition alters the PD-1 axis and promotes anti-leukemia immunity - JCI Insight. [Link]
FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC. [Link]
FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC. [Link]
Mertk Is a Therapeutic Target in Early T-Precursor Acute Lymphoblastic Leukemia | Blood. [Link]
Molecular Pathways: MERTK Signaling in Cancer - AACR Journals. [Link]
UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - ACS Publications. [Link]
UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - ResearchGate. [Link]
MERTK Inhibition as a Targeted Novel Cancer Therapy - MDPI. [Link]
UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed - NIH. [Link]
Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - MDPI. [Link]
Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments. [Link]
Mechanisms of resistance to FLT3 inhibitors - PMC - NIH. [Link]
General Protocol for Western Blotting - Bio-Rad. [Link]
Preliminary clinical activity of TP-0903 in relapsed or refractory acute myeloid leukemia with FLT3-ITD mutations - Frontiers. [Link]
how to dissolve UNC2025 hydrochloride for in vitro assays
Application Note: Optimization of UNC2025 Hydrochloride Solubilization for High-Fidelity In Vitro Kinase Assays Abstract UNC2025 hydrochloride is a potent, ATP-competitive, and orally bioavailable small-molecule inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimization of UNC2025 Hydrochloride Solubilization for High-Fidelity In Vitro Kinase Assays
Abstract
UNC2025 hydrochloride is a potent, ATP-competitive, and orally bioavailable small-molecule inhibitor targeting Mer and Flt3 receptor tyrosine kinases.[1][][3][4][5] While the hydrochloride salt form offers improved aqueous solubility compared to the free base, improper solubilization and storage can lead to micro-precipitation, compound degradation, and high variability in IC₅₀ determination.[1] This guide provides a scientifically rigorous protocol for dissolving, storing, and diluting UNC2025 HCl, ensuring maximum bioactivity and reproducibility in cell-based and enzymatic assays.
Compound Overview & Physiochemical Properties
UNC2025 HCl is a dual Mer/Flt3 inhibitor with sub-nanomolar potency (IC₅₀: 0.74 nM for Mer, 0.8 nM for Flt3) [1].[3][4][5][6][7] It is critical to distinguish between the free base and the salt form during calculations to ensure accurate molarity.
Although the hydrochloride salt exhibits higher water solubility than the free base, Dimethyl Sulfoxide (DMSO) is the required solvent for preparing in vitro stock solutions.[] Aqueous stock solutions are discouraged for long-term storage due to hydrolysis risks and potential pH-dependent precipitation upon freeze-thaw cycles.[1][]
Table 1: Solubility Data for UNC2025 HCl
Solvent
Solubility (max)
Recommended Stock Conc.
Notes
DMSO
~10 mg/mL (19.5 mM)
10 mM
Preferred. Stable at -80°C.
Water
~55 mg/mL (107 mM)
Not Recommended
Requires sonication.[1][][3] High risk of precipitation in buffered media (pH 7.4).
Ethanol
~30 mg/mL (58 mM)
Not Recommended
High evaporation rate alters concentration over time.[]
> Critical Insight: While the HCl salt is technically soluble in water, dissolving it directly in PBS or cell culture media can cause immediate "crashing out" (precipitation) as the buffering capacity neutralizes the HCl, reverting the compound to its insoluble free base form.[1]
Protocol: Preparation of Stock Solution (10 mM)
Objective: Prepare 1 mL of a 10 mM Stock Solution.
Weighing: Accurately weigh 5.13 mg of UNC2025 HCl into a sterile microcentrifuge tube or amber vial.
Note: If the commercial vial contains exactly 5 mg or 10 mg, it is safer to add the calculated volume of DMSO directly to the vial to avoid loss during transfer.
Volume for 5 mg vial:
.
Dissolution: Add the calculated volume of anhydrous DMSO.
Homogenization: Vortex vigorously for 30–60 seconds.
Visual Check: Inspect against a light source.[][12] The solution must be completely clear. If particles persist, sonicate in a water bath at room temperature for 2 minutes.
Aliquot & Storage:
Dispense into small aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.
Storage: -80°C (stable for 6 months) or -20°C (stable for 1 month) [2]. Protect from light.
Protocol: Serial Dilution for In Vitro Assays
Core Directive: Never dilute a high-concentration DMSO stock directly into a large volume of aqueous media.[1][] This causes local precipitation ("shocking" the compound). Use an Intermediate Dilution Step .
Workflow Visualization:
Caption: Optimized dilution workflow preventing compound precipitation via intermediate dilution.
Step-by-Step Dilution Protocol:
Compound Plate (100% DMSO): Perform your serial dilutions (e.g., 3-fold) using 100% DMSO in a V-bottom polypropylene plate.[1][]
Example: Dilute 10 mM stock down to 10 µM in DMSO.
Intermediate Plate (10% DMSO): Transfer 5 µL from the Compound Plate into 45 µL of culture medium (or PBS) in a separate plate. Mix well.
Why? This step brings the compound to 10x the final concentration in a solvent mix that supports solubility (10% DMSO), allowing you to visually check for precipitation before adding to cells.
Assay Plate (Final): Transfer 10 µL from the Intermediate Plate into 90 µL of cell culture in the assay plate.
Final DMSO Concentration: 0.1% (Non-toxic to most cell lines).[]
Final Compound Concentration: 1x.
Quality Control & Troubleshooting
Self-Validating the Protocol:
To ensure the observed IC₅₀ is due to specific inhibition and not solubility artifacts, run a Solubility Limit Control :
Prepare the highest assay concentration (e.g., 10 µM) in media.
Centrifuge at 13,000 x g for 10 minutes.
Compare the absorbance (UV) or bioactivity of the supernatant vs. a pre-centrifuged sample.
Result: If bioactivity drops significantly after centrifugation, the compound precipitated.[] Reduce the maximum concentration.
Troubleshooting Table:
Issue
Probable Cause
Corrective Action
Precipitation in Media
Direct dilution of high conc.[1][] stock; pH shock.
Use the "Intermediate Plate" method described above.
Ensure final DMSO is ≤0.1%. Include a DMSO-only vehicle control.[1][]
References
Zhang, W., et al. (2014).[1][3] "UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor."[3][4][5][6][7][13] Journal of Medicinal Chemistry, 57(16), 7031–7041.[1][3] Link[1]
MedChemExpress.[14] "UNC2025 hydrochloride Datasheet." MedChemExpress. Accessed October 2023. Link
Selleckchem. "UNC2025 HCl Chemical Properties." Selleck Chemicals.[] Accessed October 2023. Link
Application Note: Optimized Dosing Schedule for UNC2025 in Mouse Xenograft Models
Topic: UNC2025 dosing schedule for mouse xenograft models Content Type: Application Note and Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals Abstract UNC2025 is a potent, orally bioavail...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: UNC2025 dosing schedule for mouse xenograft models
Content Type: Application Note and Protocol
Audience: Researchers, Senior Scientists, Drug Development Professionals
Abstract
UNC2025 is a potent, orally bioavailable, small-molecule inhibitor of Mer Tyrosine Kinase (MerTK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] It is widely utilized in preclinical oncology to study acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and non-small cell lung cancer (NSCLC). This guide defines the standardized dosing protocol for UNC2025 in mouse xenograft models, emphasizing the pharmacokinetic rationale behind the 50–75 mg/kg Once Daily (QD) regimen. Unlike many kinase inhibitors requiring complex vehicles, the HCl salt form of UNC2025 exhibits high water solubility, allowing for a simplified saline-based formulation.
UNC2025 functions as an ATP-competitive type I inhibitor. By binding to the kinase domain of MerTK and FLT3, it prevents autophosphorylation and downstream signaling through the STAT6, AKT, and ERK1/2 pathways. This blockade induces apoptosis in oncogene-dependent blasts and reduces colony-forming potential.[3][4]
Pharmacokinetics (PK) in Mice
The dosing schedule is strictly governed by the compound's PK properties in murine models.
Target Coverage: Despite the moderate half-life, a single oral dose of 3 mg/kg results in >90% inhibition of p-MerTK in bone marrow leukemia cells.[1][6] However, for sustained anti-tumor efficacy, higher doses (50–75 mg/kg) are required to maintain the minimum effective concentration (MEC) over the 24-hour dosing interval.
Diagram: MerTK Signaling & UNC2025 Intervention
Caption: UNC2025 competitively inhibits MerTK/FLT3 phosphorylation, blocking downstream survival signaling (STAT6, AKT, ERK) and triggering apoptosis in leukemic blasts.
Compound Formulation
The choice of vehicle depends critically on the salt form of the compound. UNC2025 HCl is highly preferred for in vivo studies due to its superior solubility in saline.
Formulation A: Saline (Preferred for UNC2025 HCl)
Applicability: UNC2025 Hydrochloride salt.
Vehicle: 0.9% Sterile Saline.
Stability: Fresh preparation daily is recommended.
Protocol:
Weigh the required amount of UNC2025 HCl.
Add 0.9% saline to achieve a concentration of 5 mg/mL (for 50 mg/kg dose) or 7.5 mg/mL (for 75 mg/kg dose).
Vortex/sonicate briefly until fully dissolved. The solution should be clear.
Formulation B: Co-solvent System (For Free Base or Difficult Solubility)
Applicability: UNC2025 Free Base or if precipitation occurs in saline.
Stop Rule: >20% body weight loss or severe lethargy/ruffled fur.
Note: UNC2025 is generally well-tolerated; minimal changes in liver enzymes (ALT) and kidney function (BUN) have been reported.
Diagram: Experimental Workflow
Caption: Standardized workflow for UNC2025 efficacy studies. Staging time depends on whether the model mimics MRD (Day 1) or established disease (Day 12+).[1]
Data Analysis & Interpretation
Tumor Growth Inhibition (TGI)
Calculate %TGI for solid tumors using the formula:
Where and represent the mean tumor volumes of Treated and Control groups, respectively.
Survival Analysis
For leukemia models, use Kaplan-Meier survival curves.
Event Definition: Hind limb paralysis, >20% weight loss, or moribund state.
Statistical Test: Log-rank (Mantel-Cox) test to compare curves.
Benchmark: Expect a ~2-fold increase in median survival compared to vehicle in MerTK-dependent models (e.g., 697 B-ALL).[1]
Combination Therapies
UNC2025 sensitizes leukemic blasts to cytotoxic chemotherapy. A common combination protocol involves:
Result: Synergistic reduction in tumor burden and prolonged survival compared to monotherapy.[1]
References
DeRyckere, D., et al. (2017). UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models.[1][3] Clinical Cancer Research, 23(6), 1481–1492.[3]
Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor.[1][2] Journal of Medicinal Chemistry, 57(16), 7031–7041.
Lee-Sherick, A. B., et al. (2013). Efficacy of a Mer and Flt3 tyrosine kinase small molecule inhibitor, UNC1666, in acute myeloid leukemia. Oncotarget, 6(9), 6722–6736. (Foundational PK data for series).
Verma, A., et al. (2016). MERTK inhibition in the context of combination therapy for acute lymphoblastic leukemia.[1] Journal of Hematology & Oncology. (Context for combination dosing).
Application Note: A Validated Protocol for Western Blot Analysis of Mer Tyrosine Kinase Phosphorylation Following UNC2025 Treatment
Abstract This comprehensive guide provides a detailed protocol for assessing the cellular activity of UNC2025, a potent inhibitor of Mer receptor tyrosine kinase (MerTK). We delineate the essential theoretical background...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides a detailed protocol for assessing the cellular activity of UNC2025, a potent inhibitor of Mer receptor tyrosine kinase (MerTK). We delineate the essential theoretical background, a step-by-step experimental workflow, and critical validation points for the Western blot-based analysis of MerTK autophosphorylation. This application note is designed for researchers in oncology, immunology, and drug development to reliably quantify the inhibitory effects of UNC2025 on its target in a cellular context, ensuring data integrity and reproducibility.
Introduction: Targeting Mer Tyrosine Kinase
Mer is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which play pivotal roles in regulating innate immunity, most notably through the clearance of apoptotic cells (efferocytosis) and the dampening of inflammatory responses.[1][2][3][4] Dysregulation of Mer signaling is implicated in the pathogenesis of various human diseases, including cancer. In numerous malignancies, such as acute myeloid leukemia (AML) and non-small cell lung cancer, the overexpression of MerTK drives pro-oncogenic phenotypes, including reduced apoptosis, enhanced cell migration, and resistance to chemotherapy.[5][6]
The activation of MerTK begins with ligand binding (e.g., Gas6), which induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[5][7] This phosphorylation event creates docking sites for downstream signaling adaptors, activating canonical oncogenic pathways like PI3K/AKT and MAPK/ERK.[5][6]
UNC2025 is a potent, orally bioavailable small molecule that functions as an ATP-competitive dual inhibitor of MerTK and FMS-like tyrosine kinase 3 (FLT3), with a sub-nanomolar IC50 for MerTK.[8][9][10][11] By blocking the kinase activity of MerTK, UNC2025 prevents its autophosphorylation, thereby inhibiting downstream signaling and suppressing tumor cell survival and proliferation.[12][13] Western blotting provides a direct and semi-quantitative method to verify this mechanism of action by measuring the reduction in phosphorylated Mer (p-Mer) levels in cells treated with the inhibitor.
MerTK Signaling and Inhibition by UNC2025
The following diagram illustrates the MerTK activation cascade and the specific point of intervention for the inhibitor UNC2025.
Caption: MerTK signaling pathway and the inhibitory action of UNC2025.
Principle of the Assay
The fundamental principle of this protocol is to quantify the dose-dependent inhibition of MerTK autophosphorylation by UNC2025. Cells expressing MerTK are treated with varying concentrations of the inhibitor. Subsequently, cell lysates are prepared and subjected to Western blot analysis.
A phospho-specific antibody is used to detect MerTK only when it is phosphorylated at its key activation loop tyrosines (e.g., Tyr749, Tyr753).[7][14][15] To ensure that any observed decrease in the phospho-protein signal is a direct result of kinase inhibition and not due to a reduction in the total amount of MerTK protein, the membrane is stripped and re-probed with an antibody that recognizes total MerTK, irrespective of its phosphorylation state.[16] The ratio of phosphorylated MerTK to total MerTK provides a normalized and accurate measure of UNC2025's inhibitory efficacy.
Experimental Protocol
This protocol is optimized for cultured cells. All steps involving cell lysates should be performed on ice to minimize protein degradation and dephosphorylation.
Part A: Materials and Reagents
Cell Line: A cell line with confirmed MerTK expression (e.g., 697 B-ALL, Kasumi-1 AML, or A549 NSCLC cells).[10][12][13]
Inhibitor: UNC2025, prepared as a 10 mM stock solution in DMSO and stored at -20°C.
Primary Antibody 2: Mouse or Rabbit Anti-total-Mer.
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit or Anti-Mouse IgG.
Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[17]
Inhibitor Cocktails: Protease and phosphatase inhibitor cocktails. Add fresh to the lysis buffer immediately before use to working concentrations.[18][19][20][21]
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk, as it contains the phosphoprotein casein, which can cause high background.[22][23]
Wash Buffer: TBST (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6).
Stripping Buffer (Mild): 200 mM Glycine, pH 2.5-2.8.[24]
Membrane: Polyvinylidene difluoride (PVDF) membrane, 0.45 µm. PVDF is recommended for its durability during stripping and reprobing.[25][26]
Seed cells in appropriate culture plates to achieve 70-80% confluency on the day of the experiment.
Prepare serial dilutions of UNC2025 in culture medium. A suggested dose range is 0, 10, 30, 100, and 300 nM.[12][13] The '0' dose should contain the same final concentration of DMSO as the highest UNC2025 dose (vehicle control).
Aspirate the old medium and add the medium containing UNC2025 or vehicle.
Place culture plates on ice and aspirate the medium.
Wash cells twice with ice-cold PBS.
Add ice-cold RIPA buffer freshly supplemented with protease and phosphatase inhibitors.[22]
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
Incubate on ice for 30 minutes with periodic vortexing.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Transfer the supernatant (protein lysate) to a new tube.
Determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
Run the gel until the dye front reaches the bottom.
Transfer the separated proteins to a PVDF membrane. Ensure the PVDF membrane is pre-wetted in methanol.[22]
4. Immunodetection of Phospho-Mer:
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[22]
Incubate the membrane with the anti-p-Mer primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
Wash the membrane three times for 10 minutes each with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
Wash the membrane three times for 10 minutes each with TBST.
Apply ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
5. Stripping and Reprobing for Total Mer:
After imaging, wash the membrane briefly in TBST.
Incubate the membrane in mild stripping buffer for 20-30 minutes at room temperature with agitation.[24][28]
Wash the membrane thoroughly, twice for 10 minutes each in TBST, to neutralize the low pH.
Confirm stripping efficacy by applying ECL substrate; no signal should be visible.
Re-block the membrane in 5% BSA/TBST for 1 hour.
Repeat the immunodetection steps (4.2 to 4.6) using the anti-total-Mer primary antibody.
Experimental Workflow and Data Analysis
The entire experimental process from cell treatment to data analysis is outlined below.
Caption: Experimental workflow for phospho-Mer Western blot analysis.
Data Interpretation
Upon analysis, you should observe a clear, dose-dependent decrease in the signal from the anti-p-Mer antibody. The signal for total Mer should remain relatively constant across all lanes, confirming equal protein loading and that UNC2025 does not induce Mer degradation within the experimental timeframe.
Example Data Presentation:
UNC2025 (nM)
p-Mer (Relative Densitometry)
Total Mer (Relative Densitometry)
Normalized Ratio (p-Mer / Total Mer)
% Inhibition
0 (Vehicle)
1.00
1.02
0.98
0%
10
0.65
1.01
0.64
35%
30
0.32
0.99
0.32
67%
100
0.09
1.03
0.09
91%
| 300 | 0.02 | 0.98 | 0.02 | 98% |
Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
No/Weak p-Mer Signal
- Insufficient basal phosphorylation.- Phosphatase activity during lysis.- Ineffective antibody.
- Stimulate cells with a Mer ligand (e.g., Gas6) if necessary.- Ensure phosphatase inhibitors are fresh and added immediately before lysis. Keep samples on ice.[21]- Validate the antibody with a positive control lysate.
High Background
- Blocking agent is inappropriate (e.g., milk).- Insufficient washing.- Antibody concentration too high.
- Block with 5% BSA in TBST, not milk.[22]- Increase the number and duration of TBST washes.- Titrate the primary and secondary antibodies to determine the optimal concentration.
Signal for Total Mer Decreases with Treatment
- Unequal protein loading.- Prolonged, high-dose treatment may induce protein degradation.
- Re-verify protein quantification (BCA) and loading accuracy. Consider probing for a loading control (e.g., GAPDH) on a separate blot.- Confirm that the treatment time is not excessive (1-2 hours is typical for signaling studies).
Incomplete Stripping
- Strong antibody-antigen interaction.- Stripping protocol too mild or short.
- Check for residual signal after stripping before reprobing.- Increase stripping incubation time or use a harsher stripping buffer (containing SDS and β-mercaptoethanol) if necessary, though this may lead to more protein loss.[28][29]
Conclusion
The Western blot protocol detailed herein provides a reliable and robust method for evaluating the cellular potency of the MerTK inhibitor UNC2025. By carefully controlling experimental variables, particularly the preservation of protein phosphorylation status and the normalization of the phospho-signal to total protein levels, researchers can generate high-quality, reproducible data. This assay is an indispensable tool for preclinical studies aiming to characterize the mechanism of action of MerTK inhibitors and their potential as therapeutic agents.
References
Elucidating the Signalling Pathway of Mer Tyrosine Kinase Receptor in Efferocytosis. (n.d.). University of Sheffield. Retrieved from [Link]
Cohen, P. L., Caricchio, R., Abraham, E., Camenisch, T. D., Earp, H. S., Matsushima, G., & Reap, E. A. (2003). The mer receptor tyrosine kinase: expression and function suggest a role in innate immunity. The Journal of Immunology, 171(4), 1571-1575. Retrieved from [Link]
The key role of Mer receptor tyrosine kinase: where inflammation ends and fibrosis begins. (n.d.). Frontiers in Immunology. Retrieved from [Link]
Antibodies 101: Stripping and Reprobing Western Blots. (2024). Addgene Blog. Retrieved from [Link]
Cummings, C. T., Zhang, W., Davies, K. D., Kirkpatrick, G. D., Minson, K. A., DeRyckere, D., & Graham, D. K. (2013). Molecular Pathways: MERTK Signaling in Cancer. Clinical Cancer Research, 19(19), 5275–5280. Retrieved from [Link]
Western Blotting: Stripping and Re-probing – Saving Your Time & Resources. (2022). G-Biosciences. Retrieved from [Link]
Effects of the Mer receptor tyrosine kinase (MERTK)-mediated signaling... (n.d.). ResearchGate. Retrieved from [Link]
Litchfield, W. R., et al. (2018). The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis. Journal of Thrombosis and Haemostasis, 16(1), 151-161. Retrieved from [Link]
Stripping and Reprobing Western Blot Membrane: Problems and Solutions. (n.d.). Cytiva. Retrieved from [Link]
Phospho-Specific Antibodies. (n.d.). Boster Bio. Retrieved from [Link]
Protease and Phosphatase Inhibitor Cocktail - 10X. (n.d.). MP Biomedicals. Retrieved from [Link]
A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB. (2012). PubMed. Retrieved from [Link]
Lee-Sherick, A. B., et al. (2017). UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. Oncogene, 36(32), 4549-4559. Retrieved from [Link]
Protease and Phosphatase Inhibitors: Tips for the Lab. (2023). Biocompare. Retrieved from [Link]
Phospho-MER/TYRO3 (Tyr753/Tyr685) Antibody. (n.d.). Affinity Biosciences. Retrieved from [Link]
Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 57(16), 7031-7041. Retrieved from [Link]
UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. (2025). ResearchGate. Retrieved from [Link]
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]
A Protective Role of Mer Receptor Tyrosine Kinase in Nephrotoxic Serum-induced Nephritis. (n.d.). Journal of the American Society of Nephrology. Retrieved from [Link]
Structure and functions of Mer, an innate immune checkpoint. (2023). Frontiers in Immunology. Retrieved from [Link]
Antagonistic Coevolution of MER Tyrosine Kinase Expression and Function. (2017). Molecular Biology and Evolution. Retrieved from [Link]
UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. (2017). Clinical Cancer Research. Retrieved from [Link]
Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]
Phospho-Specific Validated Antibodies. (n.d.). Bio-Rad. Retrieved from [Link]
Phospho-Specific Antibodies. (n.d.). G-Biosciences. Retrieved from [Link]
Protocol: Dual MERTK/FLT3 Inhibition using UNC2025 in 697 and Molm-14 Leukemia Models
Abstract & Strategic Rationale This application note details the standardized protocol for utilizing UNC2025 , a highly potent and orally bioavailable Mer/Flt3 tyrosine kinase inhibitor, in two distinct leukemia models:...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Rationale
This application note details the standardized protocol for utilizing UNC2025 , a highly potent and orally bioavailable Mer/Flt3 tyrosine kinase inhibitor, in two distinct leukemia models: 697 (B-ALL) and Molm-14 (AML) .[1]
While UNC2025 is a dual inhibitor, the biological driver in these cell lines differs, requiring specific experimental considerations:
697 (B-ALL): This cell line is dependent on MERTK (Mer Tyrosine Kinase) for survival. High MERTK expression drives anti-apoptotic signaling via the PI3K/AKT and MAPK/ERK pathways.
Molm-14 (AML): This cell line harbors the FLT3-ITD (Internal Tandem Duplication) mutation.[1][2][3][4][5] While it may express MERTK, its proliferation is primarily driven by constitutive FLT3 signaling.
Key Technical Insight: MERTK phosphorylation is extremely labile. Standard phosphatase inhibitor cocktails are often insufficient for capturing p-MERTK levels by Western blot. This protocol includes a critical pervanadate stabilization step required to validate target engagement.
Mechanism of Action (MOA)
UNC2025 functions as an ATP-competitive inhibitor.[1][5] It binds to the kinase domain of MERTK and FLT3, preventing autophosphorylation and subsequent activation of downstream survival effectors.
Signaling Pathway Diagram
The following diagram illustrates the differential signaling nodes inhibited by UNC2025 in the two cell models.
Figure 1: UNC2025 dual inhibition mechanism.[6] In 697 cells, it blocks MERTK-driven AKT/ERK signaling. In Molm-14, it blocks FLT3-ITD-driven STAT5/AKT signaling.
Materials & Reagent Preparation
Compound Handling
Compound: UNC2025 (MW: 566.7 g/mol )
Solubility: Soluble in DMSO up to 20 mM.
Storage: Store powder at -20°C. Store DMSO aliquots at -80°C. Avoid freeze-thaw cycles.
Preparation of 10 mM Stock:
Dissolve 5.67 mg of UNC2025 in 1 mL of anhydrous DMSO.
Vortex for 30 seconds to ensure complete solubilization.
Aliquot into 20 µL volumes in light-protective tubes.
Objective: Verify inhibition of p-MERTK (697) and p-FLT3 (Molm-14).
Critical Note: MERTK phosphorylation is highly unstable. You must use Pervanadate stimulation prior to lysis to visualize p-MERTK.
Step 1: Pervanadate Preparation (Fresh)
Do not use commercial phosphatase cocktails alone for MERTK detection.
Combine 100 µL of 100 mM Sodium Orthovanadate + 1.2 µL of 30% H₂O₂.
Incubate at room temperature for 5 minutes.
Use within 20 minutes.
Step 2: Treatment & Lysis
Seed Cells: 2 x 10⁶ cells/well in a 6-well plate in 2 mL fresh media.
Seeding: Seed 5,000 cells/well in 90 µL media in white-walled 96-well plates.
Compound Dilution: Prepare 10x concentrations of UNC2025 in media (max DMSO 0.1%).
Treatment: Add 10 µL of 10x compound to wells.
Recommended Range: 9-point curve from 0.5 nM to 500 nM.
Incubation: 72 hours.
Readout: Add CellTiter-Glo (Promega), shake for 2 min, incubate 10 min dark, read luminescence.
Data Interpretation & Expected Results
Expected IC50 Values
Assay Type
Cell Line
Target
Expected IC50
Signaling (1h)
697 (B-ALL)
p-MERTK
1.5 - 3.0 nM
Signaling (1h)
Molm-14 (AML)
p-FLT3
10 - 15 nM
Viability (72h)
697
Cell Growth
10 - 50 nM
Viability (72h)
Molm-14
Cell Growth
10 - 30 nM
Troubleshooting Guide
No p-MERTK signal: Did you use Pervanadate? Without it, basal p-MERTK is often undetectable in 697 cells due to rapid phosphatase activity.
High background in Molm-14: FLT3-ITD is constitutively active and very strong. Ensure sufficient washing before lysis.
Precipitation: Ensure DMSO concentration in the final assay well is <0.5%.
References
Zhang, W., et al. (2014). "UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor." Journal of Medicinal Chemistry, 57(16), 7031–7041.
DeRyckere, D., et al. (2017). "UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models." Clinical Cancer Research, 23(11), 2981-2993.
Cummings, C. T., et al. (2014). "Small Molecule Inhibition of MERTK Is Efficacious in Non-Small Cell Lung Cancer Models Independent of Driver Oncogene Status." Molecular Cancer Therapeutics, 13(12). (Demonstrates MERTK specificity protocols).
Application Note & Protocol: Preparation of UNC2025 Hydrochloride Vehicle Using PEG400 and Saline for Preclinical Research
Abstract UNC2025 hydrochloride is a potent, ATP-competitive dual inhibitor of MER and FLT3 receptor tyrosine kinases, demonstrating significant potential in preclinical oncology research, particularly for acute leukemia....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
UNC2025 hydrochloride is a potent, ATP-competitive dual inhibitor of MER and FLT3 receptor tyrosine kinases, demonstrating significant potential in preclinical oncology research, particularly for acute leukemia.[1][2][3] Achieving consistent and reliable in vivo results hinges on the successful formulation of this compound into a stable, biocompatible, and physiologically compatible vehicle. While the hydrochloride salt of UNC2025 exhibits improved aqueous solubility over its free base, achieving the higher concentrations often required for efficacy studies necessitates a well-designed co-solvent system.[4][5] This application note provides a comprehensive guide and detailed protocols for the preparation of a UNC2025 hydrochloride vehicle using Polyethylene Glycol 400 (PEG400) and normal saline. We will delve into the scientific rationale behind component selection, present step-by-step methodologies for both low and high concentration needs, and discuss critical validation and experimental considerations to ensure data integrity and reproducibility.
Scientific Rationale for Vehicle Component Selection
The selection of a vehicle system is a critical experimental parameter. The primary goal is to fully solubilize the test compound at the desired concentration while ensuring the vehicle itself is inert, non-toxic, and does not interfere with the biological endpoint being measured.
UNC2025 Hydrochloride: The hydrochloride salt form is specifically utilized to enhance the aqueous solubility of the parent molecule. However, its solubility in purely aqueous solutions like saline can be limited, especially when preparing concentrated stock for dosing. One study notes a kinetic solubility of 38 μg/mL in normal saline at pH 7.4, while another vendor reports aqueous solubility of ≥ 12 mg/mL.[4][6] This variability underscores the need for a robust formulation strategy, particularly for concentrations exceeding 1-2 mg/mL.
Polyethylene Glycol 400 (PEG400): PEG400 is a low molecular weight grade of polyethylene glycol that is widely employed in pharmaceutical formulations as a solubilizing agent and co-solvent.[7][8] Its utility stems from its high hydrophilicity, biocompatibility, and excellent safety profile.[9] In this formulation, PEG400 acts as a crucial bridge, a "co-solvent," that maintains the solubility of UNC2025 as the formulation is transitioned from a potential organic stock into the final aqueous saline solution, thereby preventing precipitation.
Normal Saline (0.9% w/v NaCl): The use of normal saline as the primary diluent is essential for in vivo applications. It is an isotonic solution, meaning it has the same salt concentration as physiological fluids. This prevents cellular damage at the injection site and ensures the formulation does not cause osmotic stress when administered systemically.
The logical flow for formulating a poorly soluble compound like UNC2025 HCl involves a stepwise process where solubility is maintained at each step. This is visualized in the diagram below.
Caption: Step-by-step workflow for the co-solvent preparation method.
Example Calculation (10 mL of 5 mg/mL solution in 10% DMSO / 40% PEG400 / 50% Saline):
UNC2025 HCl Mass: 10 mL * 5 mg/mL = 50 mg
DMSO Volume: 10 mL * 10% = 1 mL
PEG400 Volume: 10 mL * 40% = 4 mL
Saline Volume: 10 mL * 50% = 5 mL
Step-by-Step Protocol:
Prepare Stock: In a sterile glass vial or conical tube, add 1 mL of DMSO to 50 mg of UNC2025 HCl. Vortex and sonicate until a clear 50 mg/mL stock solution is formed.
Add to Co-Solvent: In a separate sterile 15 mL conical tube, add 4 mL of PEG400.
Combine: Transfer the 1 mL of the UNC2025/DMSO stock solution into the PEG400.
Mix: Vortex immediately and thoroughly for 1 minute until the solution is homogenous and clear. This step is critical to prevent precipitation.
Add Aqueous Phase: Slowly add the 5 mL of sterile saline to the solution, vortexing intermittently. Adding the saline last and slowly is crucial to avoid shocking the system and causing the drug to precipitate.
Final Mix: Once all saline is added, vortex the final solution for 1-2 minutes to ensure complete homogeneity.
Final Inspection & Sterilization: Visually inspect for clarity. Filter the solution through a 0.22 µm sterile syringe filter into a final sterile vial for dosing.
Validation and Experimental Considerations
Visual Inspection: A successfully prepared vehicle should be a clear, colorless to light yellow solution, free of any visible particulates or phase separation.
Stability: It is highly recommended to prepare the formulation fresh on the day of use. [3][10]If storage is necessary, conduct a preliminary stability check by leaving an aliquot at room temperature and 4°C for several hours and re-inspecting for precipitation.
Vehicle Control: In any in vivo experiment, a control group must be dosed with the vehicle alone (e.g., 10% DMSO / 40% PEG400 / 50% Saline without the drug). This is imperative to differentiate the effects of the drug from any potential effects of the vehicle itself.
[11]* Potential PEG400 Effects: Be aware that high concentrations of certain excipients can have physiological effects. For instance, some studies have noted that PEG400 can cause cardiovascular changes in rats. [12]Using the lowest effective concentration of all excipients is a best practice.
pH: The final pH of the solution should be measured and recorded. While not typically requiring adjustment, it is a key parameter for characterization and ensuring consistency between batches.
References
Chen, Y. S., et al. (2019). Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors. International Journal of Nanomedicine, 14, 3601–3613. Retrieved from [Link]
Kim, J. H., et al. (2006). Polyethylene glycol (molecular weight 400 DA) vehicle improves gene expression of adenovirus mediated gene therapy. The Journal of Urology, 175(5), 1944-1949. Retrieved from [Link]
Dourou, S., et al. (2025). The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives. Molecules, 30(23), 4889. Retrieved from [Link]
Porsolt, P., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 82, 59-66. Retrieved from [Link]
Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 57(16), 7031–7041. Retrieved from [Link]
Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. ACS Publications. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92044362, UNC2025 hydrochloride. Retrieved from [Link]
ResearchGate. (2024). UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. Retrieved from [Link]
Taylor & Francis. (n.d.). PEG 400 – Knowledge and References. Retrieved from [Link]
Vareum. (n.d.). UNC2025 hydrochloride. Retrieved from [Link]
Wang, L., et al. (2021). Study on the Effect of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Baicalin in Cells Based on MRP2, MRP3, and BCRP Efflux Transporters. Molecules, 26(11), 3195. Retrieved from [Link]
Maddi, S., et al. (2016). Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for th. ADMET & DMPK, 4(4), 314-326. Retrieved from [Link]
ResearchGate. (2015). Which is the recommended dilution rate for the PEG 400 to be used as vehicle Intraperitoneal in rats?. Retrieved from [Link]
Wang, L., et al. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as a. RSC Advances, 7(12), 7063-7070. Retrieved from [Link]
Technical Support Center: UNC2025 Hydrochloride in Cell Culture
Introduction for the Researcher UNC2025 is a potent and orally bioavailable dual inhibitor of MER and FLT3 tyrosine kinases, making it a valuable tool in leukemia and other cancer research.[1][2] As a hydrochloride (HCl)...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction for the Researcher
UNC2025 is a potent and orally bioavailable dual inhibitor of MER and FLT3 tyrosine kinases, making it a valuable tool in leukemia and other cancer research.[1][2] As a hydrochloride (HCl) salt, its solubility is significantly influenced by the physicochemical environment. Many researchers encounter challenges with compound precipitation when transitioning from a concentrated organic stock solution to an aqueous, buffered cell culture medium.
This guide is designed to serve as a dedicated technical resource for researchers, scientists, and drug development professionals using UNC2025 hydrochloride. It moves beyond simple protocols to explain the underlying chemical principles governing its solubility, providing a framework for proactive experimental design and reactive troubleshooting. Our goal is to empower you to achieve consistent, reliable, and artifact-free results in your cell-based assays.
Part 1: Frequently Asked Questions - Understanding UNC2025 Hydrochloride
This section addresses the most common foundational questions regarding the properties and handling of UNC2025 HCl.
Q1: What is UNC2025 hydrochloride and what is its mechanism of action?
UNC2025 is a small molecule inhibitor that is ATP-competitive, targeting the kinase activity of Mer and Flt3 with high potency (IC50 values of 0.74 nM and 0.8 nM, respectively).[3][4] By blocking these kinases, UNC2025 inhibits critical signaling pathways involved in cell survival and proliferation in various cancer types, particularly acute leukemia.[1][5] The compound is supplied as a hydrochloride salt to improve its aqueous solubility and handling properties.[6][7]
Q2: What are the critical solubility properties of UNC2025 hydrochloride?
The solubility of UNC2025 HCl is highly dependent on the solvent and the pH of the medium. Understanding these limits is the first step in preventing precipitation. The hydrochloride salt form is generally more soluble in acidic conditions.[8] However, standard cell culture media is buffered to a physiological pH of ~7.2-7.4, which can reduce the solubility of weak base HCl salts.
Key Insight: The most critical value for cell culture applications is the kinetic solubility in normal saline (38 µg/mL or ~74 µM).[6][7] This represents a more realistic upper limit for what can be expected in a complex, physiological salt solution like cell culture media compared to pure water or DMSO. Exceeding this concentration in your final culture volume is highly likely to cause precipitation.
Q3: How should I prepare and store stock solutions of UNC2025 hydrochloride?
Proper preparation and storage of high-concentration stock solutions are crucial for experimental reproducibility and preventing compound degradation or precipitation.
Solvent Choice: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to prepare your concentrated stock solution.[9][10] While UNC2025 HCl has good water solubility, a DMSO stock is standard practice for long-term storage and serial dilution.
Stock Concentration: We recommend preparing a 10 mM stock solution in DMSO. This is well below the solubility limit in DMSO (~17.5 mM) and provides a convenient concentration for serial dilutions.[9]
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture contamination.[1][11] Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1]
Part 2: Troubleshooting Guide - Resolving Precipitation
This section provides a systematic approach to diagnosing and solving precipitation issues in a question-and-answer format.
Q4: I see a precipitate immediately after adding my UNC2025 HCl stock solution to the media. What's happening and how do I fix it?
This is a classic case of "solvent shock." You are rapidly moving the compound from a solvent where it is highly soluble (100% DMSO) into an aqueous environment where it is much less soluble. The localized high concentration of DMSO and compound causes the UNC2025 HCl to crash out of solution before it can be adequately dispersed.
Solutions:
Improve Dilution Technique: The most effective solution is to change how you add the stock to the media.
Pre-warm your cell culture medium to 37°C.
While gently swirling the media, add the required volume of DMSO stock solution drop-wise or in a very slow stream into the vortex of the swirling liquid.[12] This ensures rapid dispersion and avoids localized high concentrations.
Never add the media directly onto the small drop of DMSO stock.
Use an Intermediate Dilution Step: For very sensitive applications, consider a serial dilution. First, dilute your 10 mM stock to a lower concentration (e.g., 1 mM) in DMSO. Then, add this intermediate stock to your media. This reduces the magnitude of the solvent shock.[10]
Check Final Concentration: Ensure your final concentration of UNC2025 HCl does not exceed its aqueous solubility limit (~74 µM).[6]
Q5: My media looks fine initially, but a precipitate forms later during incubation (e.g., hours or a day later). What could be the cause?
This delayed precipitation points to issues with compound stability or changes in the media environment over time.
Potential Causes & Solutions:
Metabolic pH Shift: As cells metabolize, they often produce acidic byproducts (like lactic acid), which can lower the pH of the culture medium. While a lower pH might favor solubility for an HCl salt, significant shifts can alter media chemistry.
Solution: If you suspect drastic pH changes, consider using a medium supplemented with a stronger buffer like HEPES in addition to the standard bicarbonate system.
Temperature Stability: The compound may have limited stability at 37°C over extended periods.
Solution: Always prepare the final working solution fresh for each experiment. Do not store diluted UNC2025 HCl in media at 4°C or 37°C for later use.
Evaporation: Water evaporation from the culture vessel (especially in plates) can increase the concentration of all components, including salts and UNC2025 HCl, pushing it past its solubility limit.[13][14]
Solution: Ensure your incubator has adequate humidity. Use culture plates with tight-fitting lids and consider sealing them with paraffin film for long-term experiments.
Interaction with Serum Proteins: The compound may bind to proteins in fetal bovine serum (FBS) and precipitate over time.
Solution: If you suspect this, try reducing the serum concentration if your cell line can tolerate it, or test the experiment in serum-free conditions to see if the problem persists.
Q6: Could the type of cell culture medium affect UNC2025 hydrochloride solubility?
Yes. Different media formulations have varying concentrations of salts, amino acids, and other components.[15]
Common Ion Effect: Media like RPMI or DMEM are rich in sodium chloride (NaCl). The high concentration of chloride ions (Cl-) can, in theory, suppress the dissolution of a hydrochloride salt, although this is more often a concern at very high compound concentrations.[16]
Phosphate Buffering: High concentrations of phosphate, as found in PBS and some media, can potentially form less soluble phosphate salts with some compounds, especially if the pH shifts.[17]
Recommendation: For most applications, standard media like DMEM or RPMI are acceptable. However, if you continue to face issues, simplifying the system by testing solubility in a balanced salt solution (like HBSS) can help determine if a specific media component is the cause.
Q7: How can I be sure what I'm seeing is UNC2025 HCl precipitating and not contamination or media components?
This is a critical diagnostic step. Other factors can cause turbidity or particles in culture media.[13]
Differential Diagnosis:
Set Up Controls: Always prepare three control flasks:
Media + Cells only
Media + Cells + Vehicle (the same amount of DMSO used for the drug)
Media only (no cells, no vehicle)
Observe All Flasks: If precipitation only occurs in the flask containing UNC2025 HCl, the compound is the most likely cause. If the vehicle control also shows a precipitate, your DMSO may be contaminated or the concentration is too high for your media. If all flasks with media show precipitates, the issue lies with the media itself (e.g., salt precipitation after a freeze-thaw cycle).[14]
Microscopic Examination: Observe a sample of the media under a microscope.
Compound Precipitate: Often appears as small, crystalline, or amorphous non-motile particles.
Bacterial/Yeast Contamination: Will appear as distinct, often motile (bacteria) or budding (yeast) organisms that will proliferate over time.[13]
Media Salt Crystals: Can also appear crystalline. Comparing to a "media only" control that has been subjected to the same temperature changes is key for identification.
Part 3: Protocols & Visual Workflows
Protocol 1: Recommended Procedure for Preparing a 10 mM UNC2025 Hydrochloride Stock Solution
Pre-analysis: Calculate the required mass of UNC2025 HCl (MW: 513.12 g/mol ) to prepare your desired volume of 10 mM stock solution.
Weighing: Aseptically weigh the powder in a sterile microfuge tube.
Dissolution: Add the calculated volume of sterile, anhydrous DMSO.
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[11]
Sterilization (Optional): If needed, filter the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter compatible with DMSO.
Aliquoting & Storage: Dispense into single-use, sterile cryovials and store immediately at -80°C.
Diagram: Recommended Dilution Workflow
This diagram illustrates the best-practice workflow for preparing your final working solution to minimize precipitation.
UNC2025 is a potent, orally bioavailable small-molecule inhibitor of Mer and Flt3 tyrosine kinases.[1][2][3][4][5][6][7] Like many ATP-competitive kinase inhibitors, it possesses a rigid aromatic scaffold that grants high potency but results in poor aqueous solubility.[1]
The most common user error is the direct addition of high-concentration DMSO stocks into aqueous buffers (PBS, media), causing immediate microprecipitation ("crashing out").[1] This results in erratic IC50 data, false negatives in enzymatic assays, and clogged needles during in vivo administration.[1]
This guide provides validated protocols to solubilize UNC2025 for cellular, enzymatic, and animal studies.[1]
Part 1: Stock Solution Preparation (The Foundation)
Q: My UNC2025 powder does not dissolve in water or PBS. Is the batch defective?A: No. UNC2025 is a lipophilic free base (or HCl salt) designed for hydrophobic pocket binding. It is inherently insoluble in pure aqueous buffers at neutral pH.
Protocol: Creating a Stable Master Stock
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][8] Avoid ethanol, as solubility is significantly lower.[1]
Concentration: Prepare a 10 mM or 50 mM stock.
Example: To make 10 mM stock from 5 mg powder (MW 476.66):
Add 1.049 mL of DMSO.
Dissolution Mechanics:
Vortex vigorously for 1 minute.
Critical Step: If particulates remain, sonicate in a water bath at room temperature for 10–15 minutes.[1] The crystal lattice energy of kinase inhibitors often requires sonic energy to break initially, even in DMSO.
Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]
Part 2: In Vitro Assays (Cellular & Enzymatic)
Q: When I add my DMSO stock to cell culture media, I see a "cloud" or precipitate. How do I fix this?A: You are experiencing "solvent shock."[1] Adding 100% DMSO stock directly to water creates a local environment where the drug concentration exceeds its solubility limit before it can disperse.
Troubleshooting Protocol: The Intermediate Dilution Method
Do not pipette 1 µL of 10 mM stock directly into 1 mL of media. Instead, use a "step-down" dilution strategy.
Visual Workflow: Preventing Precipitation
Caption: Step-wise dilution reduces the kinetic shock of mixing hydrophobic compounds with water.[1] Direct addition often leads to irreversible precipitation.
Key Technical Tips:
Serum is your friend: Perform the final dilution into media containing FBS (Fetal Bovine Serum) or BSA. Albumin binds lipophilic drugs, keeping them in suspension and preventing adherence to plasticware.[1]
Plasticware Binding: UNC2025 is "sticky."[1] Use low-binding polypropylene tips and plates.[1] If IC50 curves are shifting right (lower potency), the drug may be sticking to the plate walls. Add 0.01% Triton X-100 or Tween-20 to your assay buffer to prevent this.[1]
Part 3: In Vivo Formulation (Animal Studies)
Q: I need to dose mice at 50 mg/kg orally. Can I just use DMSO and PBS?A:No. At 50 mg/kg, the concentration required is too high for simple aqueous buffers. The compound will precipitate in the gut or syringe. You must use a viscosity-enhancing vehicle or a surfactant-based system.[1]
Validated Formulations (Based on Zhang et al. & Pharmacokinetic Data)
Formulation Type
Composition
Application
Pros/Cons
Oral Suspension (Standard)
0.5% HPMC + 0.1% Tween 80 in water
Oral Gavage (PO)
Recommended. Best for high doses (up to 50-75 mg/kg).[1] Creates a stable suspension.[1]
IV Solution (Soluble)
7.5% NMP + 40% PEG-400 + Saline
Intravenous (IV)
Good for PK studies.[1][7] High osmolarity; limit injection volume.
Alternative Solution
5% DMSO + 5% Solutol HS 15 + Saline
IP or PO
Solutol improves solubility but can be toxic in high volumes.[1]
Step-by-Step Protocol: Preparing the Oral Suspension (HPMC/Tween)
Target: 5 mg/mL (for 10 mL/kg dosing of a 50 mg/kg dose)[1]
Weigh: 50 mg of UNC2025 powder.
Vehicle Prep: Prepare 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in sterile water. Stir overnight to ensure HPMC is fully hydrated.[1]
Wetting: Add 100 µL of Tween 80 directly to the powder to "wet" the hydrophobic surface.
Suspension: Slowly add the HPMC solution while vortexing.
Homogenization:Sonicate the suspension for 20 minutes. A uniform, white suspension is expected.[1]
Note: It will not be clear.[1] It is a suspension.[1] Shake well immediately before dosing.
Part 4: Storage & Stability FAQs
Q: Can I freeze-thaw my stock solution?A: Limit freeze-thaw cycles.
Best Practice: Aliquot the 10 mM DMSO stock into single-use vials (e.g., 20 µL or 50 µL) and store at -80°C .
Stability: Stable for 6 months at -80°C.
Hygroscopy Warning: DMSO is hygroscopic (absorbs water from air).[1][8] If a stock vial is opened frequently, water enters, causing the inhibitor to precipitate inside the "DMSO" stock over time.
Q: Is the compound light-sensitive?A: Most kinase inhibitors are moderately stable, but it is standard Good Laboratory Practice (GLP) to store stocks in amber vials or wrapped in foil to prevent photodegradation.[1]
References
Zhang W, et al. "UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor."[1][3][4][7][9] Journal of Medicinal Chemistry, 2014.[1][2][3][4]
Primary source for chemical structure, synthesis, and the HPMC/Tween in vivo formulation.[1]
DeRyckere D, et al. "UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models."[1] Clinical Cancer Research, 2017.[1][3][5]
Validates in vivo efficacy and dosing regimens.
Selleck Chemicals. "UNC2025 Technical Data & Solubility."
Source for physicochemical properties and DMSO solubility limits.[6][7][8]
Technical Support Center: UNC2025 Handling & Storage
Topic: Stability of UNC2025 Stock Solutions (-80°C vs. -20°C) Critical Storage Matrix The stability of UNC2025 (Mer/Flt3 inhibitor) is strictly dependent on physical state (solid vs.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability of UNC2025 Stock Solutions (-80°C vs. -20°C)
Critical Storage Matrix
The stability of UNC2025 (Mer/Flt3 inhibitor) is strictly dependent on physical state (solid vs. solution) and temperature. Use this matrix to determine the expiration of your reagents.
Urgent Note: UNC2025 is light-sensitive . All storage vessels (powder or solution) must be amber vials or wrapped in aluminum foil.
Troubleshooting & FAQs
Q1: Why is -80°C recommended over -20°C for UNC2025 stock solutions?
A: The preference for -80°C is based on the thermodynamics of Dimethyl Sulfoxide (DMSO).
The Hygroscopicity Trap: DMSO is highly hygroscopic (absorbs water from the air). Pure DMSO freezes at 19°C. However, as you open a vial to aliquot, atmospheric moisture enters. A DMSO-water mixture has a significantly depressed freezing point.
The "Slush" Phase: In a standard -20°C freezer (which often cycles between -15°C and -25°C), a DMSO stock with slight water contamination may oscillate between solid and a "slush" liquid phase. These micro-freeze-thaw cycles accelerate hydrolysis and compound degradation.
The -80°C Solution: At -80°C, the solution is thermodynamically locked in a solid phase regardless of minor water contamination, halting kinetic degradation pathways [1][4].
Q2: My UNC2025 precipitated when I diluted the DMSO stock into cell culture media. Is it ruined?
A: Likely not. This is a common physical phenomenon, not chemical degradation.
Cause: "Solvent Shock." When hydrophobic molecules like UNC2025 (dissolved in DMSO) hit an aqueous buffer, the solubility drops exponentially.
Recovery Protocol:
Vortex vigorously for 1 minute.
Sonicate in a water bath for 5–10 minutes.
Warm briefly to 37°C (do not exceed 10 minutes).
Prevention: Add the DMSO stock dropwise to the media while vortexing the media, rather than adding media to the DMSO [2].
Q3: Can I refreeze the stock solution after use?
A:Avoid if possible. Repeated freeze-thaw cycles introduce moisture and stress the chemical structure.
Best Practice: Aliquot the master stock immediately upon first reconstitution into single-use volumes (e.g., 20 µL or 50 µL) stored in PCR tubes or amber microcentrifuge tubes.
Standard Operating Procedure (SOP): Reconstitution & Storage
Objective: Create a self-validating storage system for UNC2025.
Selleck Chemicals. UNC2025 Handling, Solubility, and Stability Guide. (Accessed 2024).[6][7]
Zhang, W., et al. "UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor." ACS Medicinal Chemistry Letters, 2014.
Kozikowski, B.A., et al. "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening, 2003.
DeRyckere, D., et al. "UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models." Clinical Cancer Research, 2017.
Welcome to the technical support guide for UNC2025 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and solubil...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for UNC2025 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and solubility of this potent MER/FLT3 dual inhibitor. As a hydrochloride salt of a weakly basic compound, UNC2025 presents specific solubility characteristics that are highly dependent on pH. Understanding and managing these properties is critical for experimental success, from in vitro cell-based assays to in vivo pharmacokinetic studies.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you achieve reliable and reproducible results.
Part 1: The Science of Solubility - Why pH is Critical for UNC2025 Hydrochloride
Before troubleshooting, it is essential to understand the underlying chemical principles governing the solubility of UNC2025 hydrochloride. UNC2025 is a weak base. To enhance its solubility in aqueous media, it is prepared as a hydrochloride (HCl) salt.
In this salt form, the basic amine groups in the UNC2025 molecule are protonated (positively charged), which dramatically increases their interaction with polar water molecules, leading to higher solubility. However, this is an equilibrium that is highly sensitive to pH.
In Acidic Conditions (Low pH): The concentration of protons (H⁺) is high. This pushes the equilibrium towards the protonated, charged, and more soluble salt form.
In Neutral or Basic Conditions (High pH, e.g., PBS at pH 7.4): The concentration of protons is low. The protonated UNC2025 molecule will donate its proton to the solution, reverting to its neutral, uncharged "free base" form. This free base is significantly less polar and has very poor aqueous solubility, causing it to precipitate out of solution.[1]
The critical pH value at which the transition between the salt and free base occurs is related to the compound's pKa. For weakly basic drugs, precipitation is often observed as the solution pH approaches and exceeds this value. The kinetic solubility of UNC2025 HCl in normal saline at pH 7.4 has been reported to be only 38 µg/mL, which underscores its low solubility at physiological pH.[2][3]
Caption: Relationship between pH and UNC2025 solubility equilibrium.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My UNC2025 hydrochloride precipitated immediately after I diluted my DMSO stock solution into my cell culture medium (e.g., RPMI or DMEM with PBS, pH ~7.4). Why did this happen and how can I prevent it?
Answer:
This is the most common issue researchers face and is a direct consequence of the pH-dependent solubility discussed above. Your DMSO stock contains the highly soluble UNC2025, but upon dilution into the neutral pH of the culture medium, the compound converts to its insoluble free base form.[4]
Immediate Cause: The final pH of your working solution is too high to maintain the protonated state of the molecule.
Solutions:
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤0.1%) to minimize solvent-shock effects.
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of media. Instead, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed medium, vortexing or pipetting vigorously during the addition. Then, add this intermediate dilution to the rest of your medium. This gradual change in solvent environment can sometimes keep the compound in solution at lower concentrations.
Acidify the Medium (Use with Caution): For short-term experiments where a slight pH change is tolerable for your cells, you can try slightly acidifying a small aliquot of your media (e.g., to pH 6.5-7.0) with sterile, dilute HCl before adding the inhibitor. However, this is not recommended for long-term cultures as it can affect cell health.
Check the Final Concentration: The reported kinetic solubility at pH 7.4 is approximately 38 µg/mL (~74 µM).[2][3] If your final desired concentration is above this level, precipitation is highly likely. Re-evaluate your experimental concentration or consider alternative formulation strategies if a higher concentration is required.
Question 2: I need to prepare UNC2025 hydrochloride for an in vivo study (e.g., oral gavage). What is a reliable formulation to ensure solubility and bioavailability?
Answer:
Due to its poor solubility at physiological pH, a simple aqueous solution is not viable for in vivo administration. A formulation using a combination of solvents and surfactants is required to create a stable dispersion or solution. Several vendors provide tested formulations for achieving concentrations suitable for animal studies.[5][6]
Recommended In Vivo Formulation Protocol:
This protocol is adapted from manufacturer guidelines and aims to achieve a concentration of ≥1 mg/mL.[5]
Components:
DMSO (Dimethyl sulfoxide), anhydrous
PEG300 (Polyethylene glycol 300)
Tween-80 (Polysorbate 80)
Saline (0.9% NaCl), sterile
Step-by-Step Protocol:
Prepare a High-Concentration Stock: Dissolve UNC2025 hydrochloride powder in 100% anhydrous DMSO to make a concentrated stock (e.g., 10 mg/mL). Use gentle warming (37°C) and/or sonication if needed to ensure it is fully dissolved.
Add Co-solvent: In a sterile tube, add the required volume of PEG300. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would use 4 parts PEG300.
Add DMSO Stock: Add 1 part of your DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
Add Surfactant: Add 0.5 parts of Tween-80 to the mixture and mix again until clear.
Add Saline: Slowly add 4.5 parts of saline to the mixture while vortexing. The final solution should be a clear, slightly viscous liquid. It is crucial to prepare this formulation fresh before each use.
Caption: Simplified signaling pathway inhibited by UNC2025.
References
DeRyckere D, et al. (2017). UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. Clinical Cancer Research. [Link]
Schlegel J, et al. (2015). The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis. Journal of Thrombosis and Haemostasis. [Link]
Zhang W, et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry. [Link]
Zhang W, et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. ACS Publications. [Link]
Zhang W, et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. PubMed Central. [Link]
Cummings C, et al. (2017). UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. AACR Journals. [Link]
Serajuddin A, et al. (2002). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]
Various Authors. (2012). How to make a salt of a novel compound? ResearchGate. [Link]
Miyazaki S, Oshiba M, Nadai T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. [Link]
Fuguet E, et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Drug Testing and Analysis. [Link]
Singh A, et al. (2015). Salt selection and characterization of drugs. World Journal of Pharmaceutical Research. [Link]
Kent Chemistry. (n.d.). Simple Rules for the Solubility of Salts in Water. Kent Chemistry. [Link]
van der Lee M, et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Pharmaceutics. [Link]
Sree Giri Prasad B, et al. (2012). Development and validation of a dissolution method for Raloxifene hydrochloride in pharmaceutical dosage forms using RP-HPLC. Journal of Chemical and Pharmaceutical Research. [Link]
Tiwari R, et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
American Pharmaceutical Review. (2008). Developing and Validating Dissolution Procedures. American Pharmaceutical Review. [Link]
Technical Support Center: UNC2025 DMSO Stock Management
Introduction: The Hidden Variable in Kinase Inhibition Welcome to the technical support center. You are likely here because your UNC2025 (MerTK/Flt3 inhibitor) assays are showing inconsistency—shifting IC50 values, unexp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Hidden Variable in Kinase Inhibition
Welcome to the technical support center. You are likely here because your UNC2025 (MerTK/Flt3 inhibitor) assays are showing inconsistency—shifting IC50 values, unexpected precipitation, or "slushy" stocks in the freezer.
While UNC2025 is chemically robust, its solvent, Dimethyl Sulfoxide (DMSO) , is not.[1] DMSO is highly hygroscopic; it aggressively scavenges atmospheric water.[2][3] For a hydrophobic compound like UNC2025 (Water solubility: <1 mg/mL), the introduction of water into your DMSO stock is not just a purity issue—it is a solubility crisis.
This guide moves beyond standard "store at -20°C" instructions. It explains the thermodynamics of failure and provides a self-validating protocol to ensure your MerTK/Flt3 inhibition data remains reproducible.
The Science of Failure: Why Stocks Degrade
To troubleshoot effectively, you must understand the mechanism of failure.
A. The Hygroscopic Trap
DMSO does not just "mix" with water; it binds to it exothermically.
Rate of Uptake: An open tube of DMSO can absorb significant moisture from the air within 15 minutes.
Volume Expansion: As DMSO absorbs water, the total volume of your stock solution increases. A 10 mM stock is no longer 10 mM if the solvent volume has expanded by 5% due to water uptake. This leads to systematic under-dosing .
B. Freezing Point Depression (The "Slush" Effect)
Pure DMSO freezes at 18.5°C . However, water acts as a potent antifreeze.
The Symptom: If your DMSO stock remains liquid or "slushy" at -20°C, it contains significant water contamination (often >10% water).
The Consequence: In a semi-frozen slush, the drug concentrates in the remaining liquid phase, leading to supersaturation and eventual precipitation (crystallization). When you thaw the tube, these micro-crystals often do not redissolve immediately, leading to massive dosing errors.
C. Compound Specifics: UNC2025
UNC2025 is a lipophilic sulfonamide derivative.
Solubility Profile: Soluble in DMSO (~100 mg/mL) but insoluble in water.[4]
The Crash: As the water content in your DMSO stock rises, the solubility capacity for UNC2025 drops exponentially. This causes the compound to "crash out" of solution, often forming invisible micro-precipitates that are filtered out during assay transfer, resulting in false negatives.
Protocol: The Anhydrous Chain of Custody
Do not rely on luck. Use this protocol to create a self-validating storage system.
Phase 1: Preparation Workflow
Reagent: Use only anhydrous DMSO (sealed under argon/nitrogen, ≥99.9%). Never use a "community bottle" of DMSO that has been opened multiple times.
Environment: Work in a dry environment or minimize exposure time.[5][6]
Figure 1: The Anhydrous Chain of Custody. Note the critical step of gas overlay and single-use aliquoting to prevent freeze-thaw cycles.
Phase 2: Storage Specifications
Parameter
Specification
Reason
Container
Polypropylene (PP) or Amber Glass
Avoids leaching; amber protects from light.
Seal
Parafilm over cap OR O-ring caps
Prevents gas exchange in the freezer.
Temperature
-80°C (Preferred) or -20°C
-80°C ensures solid freezing even with minor moisture ingress.
Desiccation
Secondary container with Drierite™
Creates a micro-environment with 0% humidity.
Thaw Strategy
Room Temp (Dark) 37°C
Ensures complete redissolution of any micro-crystals.
Troubleshooting & FAQs
This section addresses specific failure modes observed in the lab.
Scenario A: The "Slushy" Stock
Q: I went to retrieve my UNC2025 stock from the -20°C freezer, and it looks like a liquid slush. Is it safe to use?
Diagnosis: Your DMSO has absorbed water.[2][4][5] Pure DMSO freezes solid at 18.5°C. A liquid state at -20°C indicates significant water contamination (likely >30%).
Immediate Action:
Do not use this stock for IC50 determination. The concentration is inaccurate due to volume expansion.
If the compound is expensive and must be salvaged: Thaw completely, vortex, and assess solubility. You must re-measure the concentration using UV-Vis (extinction coefficient) or HPLC.
Prevention: Use a desiccator cabinet for storage or switch to -80°C storage.
Scenario B: Visible Crystals
Q: Upon thawing my aliquot, I see fine needles or sediment at the bottom of the tube.
Diagnosis: Solubility crash. This occurs because the compound crystallized during the freezing process (cryoconcentration) and failed to redissolve upon thawing.
Corrective Protocol:
Heat: Place the tube in a 37°C water bath for 5–10 minutes.
Agitate: Vortex vigorously for 30 seconds.
Sonicate: If crystals persist, sonicate in a water bath for 5 minutes.
Verify: Hold the tube up to a light source. The solution must be perfectly clear. If not, spin down (centrifuge) to remove solids, but note that your actual concentration is now unknown and lower than calculated.
Scenario C: Shifting IC50s
Q: My MerTK IC50 has shifted from 0.5 nM to 5 nM over the last month using the same stock.
Diagnosis: This 10-fold loss in potency suggests either degradation (less likely) or precipitation/adsorption (most likely).
Root Cause Analysis:
Did you freeze-thaw the stock multiple times? (Each cycle introduces moisture and risks precipitation).
Did you perform the serial dilution in aqueous buffer? (UNC2025 will precipitate immediately if diluted directly into PBS at high concentrations).
The Fix: Perform an "Intermediate Dilution." Dilute your stock into pure DMSO first (e.g., 10 mM
1 mM in DMSO), then dilute into the assay buffer. This prevents the "shock" precipitation that happens when high-concentration hydrophobic drugs hit water.
Decision Logic: To Use or Discard?
Use this logic tree to evaluate the integrity of your current stock.[7]
Figure 2: Decision Matrix for Stock Evaluation. Follow this path before every assay.
Cayman Chemical. Dimethyl Sulfoxide (DMSO) Hygroscopicity and Handling. (General Technical Information). Link
Zhang, J., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor.[4] Journal of Medicinal Chemistry. Link
Waybright, T. J., et al. (2009). Effect of DMSO hydration on compound solubility and assay performance.[3] Comb Chem High Throughput Screen. (General grounding on DMSO/Water issues). Link
A Senior Application Scientist's Guide to Validating UNC2025 Target Engagement with Phospho-MERTK ELISA and Comparative Methodologies
For researchers and drug development professionals investigating the potent and selective MERTK inhibitor, UNC2025, robust and reliable validation of target engagement is paramount. This guide provides an in-depth compar...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals investigating the potent and selective MERTK inhibitor, UNC2025, robust and reliable validation of target engagement is paramount. This guide provides an in-depth comparison of methodologies to quantify the inhibition of MERTK phosphorylation by UNC2025, with a primary focus on the phospho-MERTK ELISA. We will delve into the technical nuances of this assay and objectively compare its performance against alternative techniques, including Western Blotting, Cellular Thermal Shift Assay (CETSA), and NanoBRET™. Our goal is to equip you with the knowledge to make informed decisions for your experimental design, ensuring both scientific rigor and efficiency.
The Critical Role of MERTK in Oncology and the Mechanism of UNC2025
MERTK (MER Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Under normal physiological conditions, MERTK plays a crucial role in processes such as efferocytosis (the clearance of apoptotic cells) and the regulation of the innate immune response.[2] However, aberrant MERTK expression and activation have been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), non-small cell lung cancer, and glioblastoma.[3] Overexpression of MERTK can drive pro-survival signaling, proliferation, and chemoresistance.[3]
UNC2025 is a potent, ATP-competitive small molecule inhibitor of MERTK and FLT3.[4] It has demonstrated significant anti-leukemic activity in preclinical models by inhibiting MERTK autophosphorylation and consequently blocking downstream signaling pathways.[3] Validating that UNC2025 effectively engages and inhibits MERTK in a cellular context is a critical step in its preclinical and clinical development.
MERTK Signaling Pathway: The Target of UNC2025
Upon binding of its ligand, such as Gas6, MERTK dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[5] This phosphorylation event creates docking sites for various downstream signaling molecules, leading to the activation of key pro-survival pathways, including the PI3K/AKT, RAS/MAPK (ERK), and JAK/STAT pathways.[1] UNC2025 exerts its therapeutic effect by binding to the ATP-binding pocket of MERTK, thereby preventing this initial autophosphorylation event and shutting down these downstream signals.
Caption: MERTK signaling pathway and the inhibitory action of UNC2025.
Phospho-MERTK ELISA: A Quantitative Approach to Target Engagement
The enzyme-linked immunosorbent assay (ELISA) is a plate-based immunoassay designed for detecting and quantifying soluble substances such as proteins. A phospho-specific sandwich ELISA is a highly sensitive and quantitative method to measure the phosphorylation status of a target protein within a cell lysate.
Principle of the Assay
The phospho-MERTK sandwich ELISA utilizes two antibodies: a capture antibody that binds to total MERTK protein and a detection antibody that is specific for MERTK phosphorylated at key tyrosine residues (e.g., Tyr749, Tyr753, Tyr754). The capture antibody is immobilized on the surface of a microplate well. When the cell lysate is added, the total MERTK protein is captured. After washing away unbound material, the phospho-specific detection antibody, which is typically conjugated to an enzyme like horseradish peroxidase (HRP), is added. This antibody will only bind to the captured MERTK if it is phosphorylated. Finally, a substrate is added that is converted by HRP into a detectable signal (e.g., colorimetric or chemiluminescent). The intensity of the signal is directly proportional to the amount of phosphorylated MERTK in the sample.
Caption: General workflow for Western blotting.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method for directly assessing target engagement in a cellular environment. [6]The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, it generally increases the protein's melting temperature (Tm).
Protocol for MERTK CETSA:
Cell Treatment: Treat intact cells with UNC2025 or vehicle.
Heating: Heat the cell suspensions at a range of temperatures.
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
Detection: Analyze the amount of soluble MERTK remaining at each temperature using Western blotting or ELISA. A shift in the melting curve in the presence of UNC2025 indicates target engagement.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can measure target engagement in live cells. [7]In the NanoBRET assay for MERTK, the MERTK protein is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the ATP pocket of MERTK is added (the energy acceptor). When the tracer is bound to MERTK-NanoLuc®, BRET occurs. An unlabeled compound like UNC2025 will compete with the tracer for binding to MERTK. This displacement of the tracer leads to a decrease in the BRET signal, which can be used to quantify the affinity of the compound for the target.
Protocol for MERTK NanoBRET Assay:
Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing the MERTK-NanoLuc® fusion protein.
[8]2. Cell Plating: Plate the transfected cells in a white, opaque multi-well plate.
Tracer and Compound Addition: Add the NanoBRET® tracer and a dilution series of UNC2025 to the cells.
Incubation: Incubate for a period to allow for binding equilibrium to be reached.
Substrate Addition and Signal Detection: Add the NanoGlo® substrate and measure the donor and acceptor emission signals using a luminometer.
Data Analysis: Calculate the BRET ratio and plot it against the UNC2025 concentration to determine the IC50.
Caption: Workflow for the NanoBRET™ target engagement assay.
Performance Comparison of Target Engagement Assays
Feature
Phospho-MERTK ELISA
Western Blot
Cellular Thermal Shift Assay (CETSA)
NanoBRET™ Assay
Principle
Immuno-enzymatic detection of phosphorylated MERTK
Can be technically demanding, requires optimization for each target
Requires genetic modification of cells, potential for artifacts from overexpression
Concluding Remarks and Recommendations
The choice of assay for validating UNC2025 target engagement on MERTK depends on the specific research question and available resources.
For high-throughput screening and quantitative determination of potency in a cellular context, the phospho-MERTK ELISA is an excellent choice. It offers a balance of throughput, sensitivity, and quantitative data output that is well-suited for dose-response studies and compound profiling.
Western blotting serves as a valuable orthogonal method to confirm the findings of an ELISA. While less quantitative and lower in throughput, it provides visual confirmation of MERTK phosphorylation and can help troubleshoot unexpected ELISA results.
To unequivocally demonstrate direct binding of UNC2025 to MERTK in a physiological setting, CETSA is the gold standard. This label-free method provides compelling evidence of target engagement in intact cells.
For detailed mechanistic studies, including the determination of binding kinetics and residence time in live cells, the NanoBRET™ assay is unparalleled. While requiring cellular engineering, it offers a dynamic view of the drug-target interaction.
References
UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models | Clinical Cancer Research - AACR Journals. (2017, March 14). Retrieved February 22, 2026, from [Link]
Molecular Pathways: MERTK Signaling in Cancer - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. (2017). Clinical Cancer Research, 23(12), 3179–3190. [Link]
CETSA®: Measuring Target Engagement in Whole Blood - Pelago Bioscience. (n.d.). Retrieved February 22, 2026, from [Link]
Molecular Pathways: MERTK Signaling in Cancer - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
Beyond growth signaling: apoptotic sensor MERTK activates AKT by a novel mechanism. (2019, May 7). Retrieved February 22, 2026, from [Link]
UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
MERTK NanoBRET Kinase Assay - Reaction Biology. (n.d.). Retrieved February 22, 2026, from [Link]
MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.). Retrieved February 22, 2026, from [Link]
UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - ACS Publications. (2014, July 28). Retrieved February 22, 2026, from [Link]
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). Retrieved February 22, 2026, from [Link]
MAP Kinase and Stat pathway activation in response to MerTK Gas6... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer | Protocols.io. (2020, December 14). Retrieved February 22, 2026, from [Link]
Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.). Retrieved February 22, 2026, from [Link]
Functional interaction between IL-4-induced STAT6 and Erk. (Panel A)... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
Z-factors - BIT 479/579 High-throughput Discovery. (n.d.). Retrieved February 22, 2026, from [Link]
Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC. (2017, November 22). Retrieved February 22, 2026, from [Link]
MERTK Inhibition Induces Polyploidy and Promotes Cell Death and Cellular Senescence in Glioblastoma Multiforme | PLOS One - Research journals. (2016, October 26). Retrieved February 22, 2026, from [Link]
NanoBRET - SGC-UNC. (n.d.). Retrieved February 22, 2026, from [Link]
UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed - NIH. (2014, August 28). Retrieved February 22, 2026, from [Link]
UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - ResearchGate. (2025, June 22). Retrieved February 22, 2026, from [Link]
The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PubMed. (2018, February 15). Retrieved February 22, 2026, from [Link]
NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions | ACS Chemical Biology - ACS Publications. (2015, May 25). Retrieved February 22, 2026, from [Link]
The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
Off-target toxicity in antibody-drug conjugates - Blog. (2025, July 28). Retrieved February 22, 2026, from [Link]
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). Retrieved February 22, 2026, from [Link]
What factors affect the dynamic range of an ELISA and what is a typical ELISA's dynamic range? : r/Biochemistry - Reddit. (2019, July 3). Retrieved February 22, 2026, from [Link]
A Comparative Guide to UNC2025 and Gilteritinib in Flt3-Mutated AML
For Researchers, Scientists, and Drug Development Professionals The landscape of targeted therapies for acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is rapidly evolving. This guide provid...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is rapidly evolving. This guide provides an in-depth, objective comparison of two notable FLT3 inhibitors: UNC2025, a promising preclinical compound, and Gilteritinib (XOSPATA®), an FDA-approved therapy for relapsed or refractory FLT3-mutated AML.[1][2][3][4][5] This analysis is designed to offer a clear perspective on their respective mechanisms, preclinical and clinical efficacy, and potential future applications.
The Challenge of Flt3-Mutated AML
FLT3 mutations are among the most common genetic alterations in AML, occurring in approximately 25-30% of patients.[5] These mutations, which include internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) point mutations, lead to constitutive activation of the FLT3 receptor tyrosine kinase.[6][7] This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts, contributing to a more aggressive disease phenotype and a higher risk of relapse.[3][5][8]
Gilteritinib: An Established Therapeutic Option
Gilteritinib is a potent, second-generation, type I FLT3 inhibitor that has demonstrated significant clinical activity.[9][10] It is approved by the FDA for the treatment of adult patients with relapsed or refractory AML with a FLT3 mutation.[1][2][3][4][5]
Mechanism of Action
Gilteritinib is a small molecule inhibitor that targets both FLT3-ITD and FLT3-TKD mutations.[6][9][11] By binding to the ATP-binding pocket of the FLT3 kinase, it blocks autophosphorylation and subsequent activation of downstream signaling pathways critical for leukemic cell survival and proliferation, such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[6] This inhibition ultimately leads to the induction of apoptosis in FLT3-mutated leukemic cells.[6][11] Gilteritinib also exhibits inhibitory activity against other tyrosine kinases, including AXL, which has been implicated in resistance to FLT3 inhibitors.[3][7][9][12]
In vitro studies have demonstrated that UNC2025 is effective against AML cell lines and primary patient samples, including those without FLT3 activating mutations, highlighting the therapeutic potential of MERTK inhibition. [13][14]UNC2025 has shown a significant therapeutic window, being more potent against MERTK-expressing leukemia cells compared to normal hematopoietic cells.
[13]
In vivo studies using xenograft models of AML have shown that oral administration of UNC2025 leads to dose-dependent decreases in tumor burden and a significant increase in median survival. [13][14]Furthermore, UNC2025 has been shown to enhance the efficacy of standard chemotherapy, such as methotrexate, in preclinical models.
[13][14]
Preclinical Model
Key Findings with UNC2025
AML Cell Lines
Inhibition of proliferation and colony formation, induction of apoptosis. [13][14][15]
Primary AML Patient Samples
Sensitivity observed in approximately 30% of samples, particularly in AML and T-ALL subsets. [13][15]
| AML Xenograft Models | Dose-dependent decrease in tumor burden, increased median survival, and disease regression. [13][14][15]|
Head-to-Head Comparison: Gilteritinib vs. UNC2025
Feature
Gilteritinib
UNC2025
Development Stage
FDA-approved for relapsed/refractory FLT3-mutated AML. [1][2][3][4][5]
Improved overall survival in Phase 3 clinical trials. [2][4]
Potent anti-leukemic activity in in vitro and in vivo preclinical models. [13][14][15]
Resistance Profile
Resistance via RAS pathway mutations, FLT3-WT clone selection, and secondary FLT3 mutations. [10][21]
Potential to overcome some resistance mechanisms through MERTK inhibition; resistance mechanisms not yet fully characterized in clinical settings.
Potential Advantages
Established clinical benefit and safety profile.
Dual targeting of a driver oncogene (FLT3) and a broader pro-survival kinase (MERTK) may offer wider applicability and a strategy to circumvent resistance. [17]
Experimental Protocols
In Vitro Kinase Inhibition Assay (UNC2025)
Objective: To determine the half-maximal inhibitory concentration (IC50) of UNC2025 against FLT3 and MERTK.
Methodology:
Cell Culture: Culture FLT3-ITD positive Molm-14 AML cells and MERTK-expressing 697 B-ALL cells in appropriate media and conditions.
Compound Treatment: Treat cells with a serial dilution of UNC2025 (e.g., 0-100 nM) for 1 hour.
Phosphatase Inhibition: Add a phosphatase inhibitor (e.g., pervanadate) for a short duration (e.g., 3 minutes) to stabilize phosphorylated proteins.
[13][19]4. Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate FLT3 or MERTK from the cell lysates using specific antibodies.
Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against phosphorylated and total FLT3 or MERTK.
Densitometry and Analysis: Quantify the band intensities using densitometry. Calculate the ratio of phosphorylated to total protein and plot against the UNC2025 concentration to determine the IC50 value.
[19]
Caption: Workflow for determining the in-vitro kinase inhibitory activity of UNC2025.
Future Perspectives
Gilteritinib has established a new standard of care for relapsed/refractory FLT3-mutated AML, and ongoing clinical trials are exploring its use in other settings, including as maintenance therapy post-transplant and in combination with other agents.
[23][24][25][26][27][28]
The preclinical data for UNC2025 are compelling, suggesting that a dual MERTK/FLT3 inhibitor could be a valuable therapeutic strategy. Further investigation is warranted to advance UNC2025 or similar molecules into clinical development. Key future steps will involve comprehensive toxicology studies, the identification of predictive biomarkers for response, and ultimately, well-designed clinical trials to evaluate its safety and efficacy in AML patients, both with and without FLT3 mutations. The potential to combine MERTK/FLT3 inhibition with existing therapies to overcome resistance and improve patient outcomes represents an exciting avenue for future research.
References
FDA approves gilteritinib for relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation. (2018, December 14). U.S.
FDA Approval Summary: Gilteritinib for relapsed or refractory acute myeloid leukemia with a FLT3 mutation. (2021, July 1). Clinical Cancer Research.
FDA Approves Gilteritinib for FLT3-Mut
FDA Approval Summary: Gilteritinib for Relapsed or Refractory Acute Myeloid Leukemia with a FLT3 Mutation. (2021, July 1). Clinical Cancer Research - AACR Journals.
Xospata (Gilteritinib) First Drug Approved as Monotherapy for Adults with Relapsed or Refractory Acute Myeloid Leukemia with FLT3 Mutation. (2025, January 15).
Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. (n.d.). Journal of the Advanced Practitioner in Oncology.
Mechanisms of Acquired Resistance to Gilteritinib Therapy in Relapsed and Refractory FLT3-Mutated Acute Myeloid Leukemia. (2017, December 7). Blood.
XOSPATA® (gilteritinib) Mechanism of Action (MOA). (n.d.).
What is the mechanism of Gilteritinib Fumarate? (2024, July 17).
High-Dimensional Analysis Identifies Mechanisms of Gilteritinib Resistance in FLT3-Mut
Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. (n.d.). JADPRO.
Mechanisms of gilteritinib resistance in FLT3-mut
UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. (2017, March 14). Clinical Cancer Research - AACR Journals.
Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models. (2025, April 3). Taylor & Francis.
The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib. (2023, October 10). PMC.
A Trial of the FMS-like Tyrosine Kinase 3 (FLT3) Inhibitor Gilteritinib Administered as Maintenance Therapy Following Allogeneic Transplant for Patients With FLT3/Internal Tandem Duplication (ITD) Acute Myeloid Leukemia (AML). (n.d.). Mayo Clinic.
A Phase I/II Study of Gilteritinib and Momelotinib for Patients with Relapsed/Refractory FLT3-Mutated Acute Myeloid Leukemia: A Trial in Progress. (2024, November 5). Blood.
Taking A Closer Look at Gilteritinib for R/R FLT3 Mutation-Positive AML P
UNC2025 | FLT3 inhibitor | CAS 1429881-91-3. (n.d.). Selleck Chemicals.
Clinical Trials Using Gilteritinib. (n.d.).
UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. (n.d.). PMC.
Gilteritinib as Post-Transplant Maintenance for AML With Internal Tandem Duplication Mutation of FLT3. (2024, March 12).
UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrex
UNC2025 selectively inhibits MERTK activation. A, structures of UNC2025... (n.d.).
UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. (2014, July 28).
UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. (2026, January 24).
FLT3: A 35-Year Voyage from Discovery to the Next Generation of Targeted Therapy in AML. (2025, October 23). MDPI.
The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis. (n.d.). PMC.
Structure and functions of Mer, an innate immune checkpoint. (2023, October 22). Frontiers.
Targeting MERTK tyrosine kinase: Virtual screening and molecular dynamics insights for anti-cancer drug development. (2025, October 30). PLOS One.
UNC2025 inhibits phosphorylation of MERTK in GBM cells leading to... (n.d.).
UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. (2014, August 28). PubMed - NIH.
UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. (2025, June 22).
Gilteritinib or Chemotherapy for Relapsed or Refractory FLT3-Mut
Results of a Phase II study of gilteritinib versus midostaurin in newly diagnosed FLT3-mut
A Study to Compare Standard Chemotherapy to Therapy With CPX-351 and/or Gilteritinib for Patients With Newly Diagnosed AML With or Without FLT3 Mut
Astellas To Present New Data on XOSPATA (gilteritinib) Across the FLT3m+ AML Disease Continuum at ASH 2025 Annual Meeting. (2025, December 8). FirstWord Pharma.
213 Comparison of Gilteritinib and Salvage Chemotherapy in FLT3-Mutated Acute Myeloid Leukemia on the Number Needed to Treat for Various Clinical Outcomes: A Secondary Analysis of the Admiral Trial. (2020, December 5). Blood.
Potency Comparison Guide: UNC2025 in Human vs. Mouse Plasma
Executive Summary UNC2025 is a highly potent, orally bioavailable, small-molecule inhibitor targeting MerTK (Mer Tyrosine Kinase) and Flt3 .[1][2][3] It serves as a critical chemical probe for validating MerTK as a thera...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
UNC2025 is a highly potent, orally bioavailable, small-molecule inhibitor targeting MerTK (Mer Tyrosine Kinase) and Flt3 .[1][2][3] It serves as a critical chemical probe for validating MerTK as a therapeutic target in acute leukemias (AML/ALL) and solid tumors.
This guide analyzes the potency of UNC2025, specifically focusing on the translational gap between in vitro enzymatic potency and in vivo efficacy caused by Plasma Protein Binding (PPB) . While UNC2025 exhibits sub-nanomolar enzymatic potency, its efficacy in biological systems is dictated by the free fraction (
) available in plasma.
Key Takeaway: In mouse models, UNC2025 exhibits high protein binding (~98.6%), yet retains sufficient free fraction (~1.4%) to exceed cellular IC50 thresholds by >10-fold at standard doses (3 mg/kg). Human plasma binding is predicted to be similarly high (>95%) based on the structural analog MRX-2843, requiring precise "Plasma Shift" validation for clinical translation.
Mechanism of Action
UNC2025 functions as a Type I ATP-competitive inhibitor.[4] It binds to the kinase domain of MerTK, preventing the phosphorylation of downstream effectors essential for cell survival and proliferation.
Figure 1: MerTK Signaling & UNC2025 Inhibition
This diagram illustrates the signal transduction cascade blocked by UNC2025.
Caption: UNC2025 competitively binds the MerTK ATP pocket, blocking GAS6-mediated activation of survival (AKT) and proliferation (ERK) pathways.
Comparative Potency Data
The following data consolidates findings from primary medicinal chemistry characterizations (Zhang et al., J Med Chem 2014) and subsequent translational studies.
Table 1: Intrinsic Potency (No Plasma)
Baseline performance in neat buffer or serum-free media.
(22 nM) is >8x higher than Cellular IC50 (2.7 nM).
Analysis: Despite 98.6% of the drug being bound to mouse plasma proteins, the high oral bioavailability and low clearance of UNC2025 allow the total concentration to reach levels where the free fraction is still therapeutic. This validates the "Free Drug Hypothesis" for this compound.
Table 3: Human Plasma Comparison (Extrapolated)
Direct Human PPB for UNC2025 is rarely reported in public literature. Data below benchmarks against its clinical analog, MRX-2843.
Parameter
Human Plasma Status
Comparison to Mouse
Predicted PPB
>95%
Likely similar to mouse.[6] MRX-2843 (analog) shows minimal potency shift in human plasma.[5][7][8]
Shift Factor
< 10x (Est.)
Unlike some kinase inhibitors that shift >100x in human plasma (due to AAG binding), UNC2025 analogs retain activity.
Risk Assessment
Low
Structural analogs demonstrate retained efficacy in human whole blood assays.
Experimental Protocol: The Plasma Shift Assay
To definitively measure the potency difference in your specific experimental context, you must perform a Plasma Shift Assay . This determines the "Shift Factor"—the ratio of IC50 in plasma to IC50 in media.
Figure 2: Plasma Shift Workflow
Standardized protocol for validating UNC2025 potency in different species matrices.
Caption: Workflow to determine the IC50 shift. A Shift Factor >20x indicates significant protein binding liability affecting potency.
Detailed Methodology
Matrix Preparation:
Control: Cell culture media + 10% FBS (Standard).
Experimental: Cell culture media + 50% Human Plasma (heparinized). Note: 50% is used to maintain cell viability; mathematical correction to 100% is required.
Cell Seeding: Seed MerTK-expressing cells (e.g., 697 or Molm-14) at
cells/mL.
Compound Treatment: Add UNC2025 in a 10-point dose-response curve.
Stimulation: After 1 hour, stimulate with GAS6 (200 ng/mL) for 15 minutes to induce phosphorylation.
Lysis & Detection: Lyse cells and quantify p-MerTK via immunoblot or ELISA.
Calculation:
If the shift is low (<5x), the drug is robust. If high (>20x), higher dosing is required to overcome binding.
Expert Insights & Causality
Why does this matter?
In drug development, a compound often fails not because it lacks potency, but because it is "starved" by plasma proteins (Albumin and Alpha-1 Acid Glycoprotein).
Mouse vs. Human Albumin: While homologous, they have distinct binding pockets. A drug might bind Mouse Albumin at 98% but Human Albumin at 99.9%. That 1.9% difference represents a 20-fold decrease in free drug concentration (
).
UNC2025 Specifics: Data from Zhang et al.[1][2][3][5] confirms that in mice, the
(1.4%) is sufficient. The structural similarity of UNC2025 to MRX-2843 (which showed minimal shift in human plasma assays) provides high confidence that UNC2025 retains potency in human plasma, unlike other kinase inhibitors that fail due to AAG binding.
References
Zhang, W., et al. (2014). "UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor."[1][2][3] Journal of Medicinal Chemistry.
Minson, K. A., et al. (2016). "The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia."[8] JCI Insight.
Branchford, B. R., et al. (2018). "The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis." Journal of Thrombosis and Haemostasis.
DeRyckere, D., et al. (2017). "UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models." Clinical Cancer Research.
Technical Guide: Validating the ATP-Competitive Mechanism of UNC2025 Targeting MerTK
Executive Summary UNC2025 is a highly potent, orally bioavailable small-molecule inhibitor targeting MerTK (Mer Tyrosine Kinase) and Flt3 , with an of ~0.74 nM against MerTK.[1] It functions as a Type I (ATP-competitive)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
UNC2025 is a highly potent, orally bioavailable small-molecule inhibitor targeting MerTK (Mer Tyrosine Kinase) and Flt3 , with an
of ~0.74 nM against MerTK.[1] It functions as a Type I (ATP-competitive) inhibitor , binding to the active kinase conformation (DFG-in).
This guide provides a rigorous framework for researchers to empirically confirm this mechanism using an ATP Competition Assay . Unlike standard potency screens, this protocol specifically compares inhibitor performance under varying ATP loads (
vs. ) to calculate the "Cheng-Prusoff Shift." This comparison is the gold standard for distinguishing ATP-competitive inhibitors from allosteric (non-competitive) or uncompetitive alternatives.
Part 1: Mechanistic Architecture & Rationale
The Target: MerTK Signaling & Inhibition
MerTK is a member of the TAM (Tyro3, Axl, Mer) receptor family.[2][3][4] Upon binding its ligand (Gas6 or Pros1), MerTK dimerizes and autophosphorylates, activating downstream survival pathways (PI3K/Akt, MAPK).
UNC2025 acts by physically occupying the ATP-binding pocket within the kinase hinge region. Because it competes directly with intracellular ATP, its inhibitory potency is inversely related to the concentration of ATP present.
Diagram 1: MerTK Signaling & UNC2025 Intervention
This diagram illustrates the physiological signaling cascade of MerTK and the precise node of competitive inhibition by UNC2025.
Caption: Gas6 activates MerTK, requiring ATP for phosphorylation. UNC2025 competitively blocks the ATP binding site, halting downstream survival signaling.
Part 2: Comparative Analysis (The Logic of the Shift)
To validate UNC2025 as ATP-competitive, one must compare its
values under different ATP concentrations. This relationship is governed by the Cheng-Prusoff equation :
for both High and Low ATP plates. A value is required for the data to be statistically valid.
Enzyme Linearity: Ensure the reaction remains in the linear phase (consumption of ATP < 20%) to avoid "substrate depletion" artifacts which can skew
calculations.
Compound Aggregation: If the Hill Slope is steep (> 2.0), UNC2025 may be aggregating. Add 0.01% Triton X-100 to the buffer.
References
Zhang, W., et al. (2014). "UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor."[1][7] Journal of Medicinal Chemistry, 57(16), 7031–7041.[7]
Zhang, W., et al. (2012). "A specific and orally active Mer tyrosine kinase inhibitor." Nature Chemical Biology, 8, 159–161. (Describes the precursor/scaffold).
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (IC50) of an enzymatic reaction."[5][8] Biochemical Pharmacology, 22(23), 3099–3108.[5]
Thermo Fisher Scientific. "Z'-LYTE Kinase Assay Kit Protocol." (Standard industry protocol for FRET-based kinase assays).
UNC2025 Hydrochloride: Laboratory Safety & Disposal Protocol
Executive Summary: The "Incineration Only" Directive UNC2025 hydrochloride (CAS: 1429881-91-3) is a potent, ATP-competitive Mer/Flt3 tyrosine kinase inhibitor. While it is not currently classified as a P-listed or U-list...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Incineration Only" Directive
UNC2025 hydrochloride (CAS: 1429881-91-3) is a potent, ATP-competitive Mer/Flt3 tyrosine kinase inhibitor. While it is not currently classified as a P-listed or U-listed waste by the EPA (RCRA), its biological activity (IC50 <1 nM) mandates that it be handled with the same rigor as cytotoxic antineoplastic agents .
Core Safety Directive:
NEVER dispose of UNC2025 (solid or liquid) down the drain.
NEVER rely on chemical deactivation (e.g., bleach) as a primary disposal method; oxidation may produce toxic byproducts without destroying the kinase-inhibiting pharmacophore.
ALWAYS segregate as Hazardous Chemical Waste destined for high-temperature incineration (>1,000°C).
Chemical Hazard Profile & Causality
To dispose of a chemical safely, one must understand its mechanism of harm. UNC2025 is designed to inhibit cell signaling pathways involved in cell survival and proliferation.
Property
Specification
Safety Implication
Molecular Formula
C31H45ClN6O · HCl
Salt form increases water solubility, increasing aquatic bioavailability risk.
Target
Mer/Flt3 Kinase
Potent biological modulator; treat as a suspected reproductive toxin and mutagen.
High risk of aerosolization during weighing; requires HEPA containment.
Reactivity
Stable
Resistant to ambient degradation; persistent in the environment if not incinerated.
Why Aquatic Toxicity Matters (H410):
Kinase inhibitors are designed to be stable in physiological conditions. If flushed, they bypass standard wastewater treatment and can bioaccumulate in aquatic organisms, disrupting developmental signaling pathways in marine life. Zero-discharge is the only acceptable standard.
Disposal Decision Matrix (Visualized)
The following logic flow dictates the handling of UNC2025 waste streams.
Figure 1: Decision tree for segregating and packaging UNC2025 waste streams to ensure incineration.
Applicability: DMSO stocks, cell culture media >1µM, HPLC mobile phases.
Solvent Compatibility:
UNC2025 is often dissolved in DMSO or Ethanol. Ensure the waste carboy is compatible with these solvents (HDPE or Glass).
Collection:
Pour waste into a dedicated "Cytotoxic/Toxic Chemical" carboy.
Do not fill >90% to allow for thermal expansion.
RCRA Coding (Critical):
If dissolved in a flammable solvent (Ethanol/Methanol), the waste carries the D001 (Ignitable) code.
If dissolved in DMSO (non-regulated solvent), tag as "Non-Regulated Chemical Waste - Toxic/Bioactive."
Note: Even if "Non-Regulated" by RCRA, your EHS manifest must specify "Incineration Required."
Protocol C: Spill Cleanup (Powder Form)
Scenario: You have spilled 10mg of solid UNC2025 HCl on the bench.
Secure Area: Alert nearby personnel. Don double nitrile gloves, lab coat, and safety goggles. If outside a fume hood, wear an N95 or P100 respirator to prevent inhalation.
Containment (Dry):
Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation. Do not sweep dry powder.
Removal:
Wipe up the material using the damp towels.
Clean the surface 3x with a soap/water solution, followed by an ethanol rinse.
Disposal: Treat all cleanup materials as Solid Waste (Protocol A) .
Regulatory & Compliance Context (E-E-A-T)
As a researcher, you are the "Generator" of the waste. You are liable for its characterization.
EPA Status: UNC2025 is not P-listed (acutely toxic) or U-listed (toxic). However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.
The "Generator Knowledge" Clause: As a scientist, you know this molecule targets biological systems. Therefore, you must classify it as Toxic for disposal purposes, ensuring it does not enter municipal water systems.
In-Lab Deactivation: We advise against attempting to neutralize UNC2025 with bleach (sodium hypochlorite). While bleach kills biological organisms, it may react with the piperazine or pyrrolo-pyrimidine moieties of UNC2025 to form chlorinated organic byproducts, which are often more persistent and toxic than the parent compound. Incineration is the only self-validating destruction method.
References
U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Retrieved from [Link]
National Institutes of Health (NIH). (2019). Guidelines for the Safe Handling of Cytotoxic Agents in Academic Research Laboratories. Retrieved from [Link]
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